(Z)-Pitavastatin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24FNO4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11-/t18-,19-/m1/s1 |
InChI Key |
VGYFMXBACGZSIL-DBBWNDPISA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthetic Chemistry and Stereochemistry of Z Pitavastatin
Evolution of Synthetic Routes to (Z)-Pitavastatin
The synthesis of pitavastatin (B1663618) has progressed from early resolution techniques to more advanced asymmetric and stereoselective methods, driven by the need for efficiency, scalability, and high stereochemical purity.
Early Methodologies and Associated Chemical Challenges
Initial approaches to obtaining the enantiomerically pure form of pitavastatin relied on classical resolution techniques. One of the primary early methods involved the optical resolution of a racemic intermediate through the formation of diastereomeric salts. pharm.or.jp This was accomplished using a chiral resolving agent, such as α-methylbenzylamine. pharm.or.jp
However, these early strategies were beset by several chemical challenges:
Stereocontrol: The most significant hurdle in pitavastatin synthesis is the precise construction of the (3R,5S)-1,3-syn-diol moiety in the desmethylmevalonic acid side chain. pharm.or.jp Early methods often produced mixtures of stereoisomers, requiring difficult and yield-reducing purification steps.
Impurity Formation: A major issue with certain synthetic routes, particularly those employing Wittig-type reactions, was the formation of the undesired (Z)-isomer of the alkene side chain, with levels reported as high as 20-30%. derpharmachemica.com The structural similarity between the (E) and (Z) isomers makes their separation challenging, leading to significant yield loss during purification. derpharmachemica.com
Phosphorus Ylide Reagent-Based Approaches (e.g., Wittig Olefination) in this compound Synthesis
Phosphorus ylide-based reactions, particularly the Wittig olefination, have been extensively used to construct the carbon-carbon double bond in the pitavastatin side chain. e-bookshelf.dechemistnotes.comlibretexts.org This approach typically involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene. organic-chemistry.orgchem-station.com
In the context of pitavastatin synthesis, a convergent route often employs a Wittig reaction between a triphenylphosphonium bromide salt of the quinoline (B57606) heterocyclic core and an enantiomerically pure C6-formyl side chain precursor. rsc.orgresearchgate.net This strategy allows for the late-stage coupling of two complex fragments. A concise route involves the stereoselective Wittig olefination between a lactonized statin side-chain precursor and the phosphonium (B103445) salt, which can yield the protected pitavastatin lactone in good yields (e.g., 75%). researchgate.net
Despite its utility, the Wittig reaction presents challenges, primarily concerning the stereoselectivity of the resulting double bond. Non-stabilized ylides tend to favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org In some pitavastatin syntheses, the formation of the undesired (Z)-isomer remains a significant side reaction. derpharmachemica.com To address this, alternative olefination methods like the Julia-Kocienski olefination have been explored, which can offer much higher (E)-stereoselectivity compared to the Wittig approach. thieme-connect.com
| Olefination Method | Key Reagents | Typical Yield | Key Advantage/Disadvantage | Reference |
|---|---|---|---|---|
| Wittig Olefination | Triphenylphosphonium salt, Aldehyde precursor | ~75% | Convergent; potential for Z-isomer formation | researchgate.net |
| Julia-Kocienski Olefination | Benzothiazolyl sulfone, Aldehyde precursor | 66-71% | Higher (E)-stereoselectivity (E/Z up to 300:1) | thieme-connect.comresearchgate.net |
Epichlorohydrin-Derived Synthetic Pathways
Commercially available and enantiomerically pure epichlorohydrin (B41342) has served as a critical starting material for the asymmetric synthesis of pitavastatin's chiral side chain. rsc.orgdntb.gov.ua Both (S)-epichlorohydrin and (R)-epichlorohydrin can be used as versatile chiral building blocks. researchgate.netdntb.gov.ua
The synthesis often begins with the regioselective ring-opening of the epoxide. researchgate.net This strategy leverages the inherent chirality of epichlorohydrin to establish one of the stereocenters, which then directs the formation of subsequent stereocenters in the side chain. This approach avoids the need for chiral resolutions or asymmetric catalysts in the early stages, providing an efficient route to the required enantiomerically pure intermediates. dntb.gov.ua
Cross-Coupling Reaction Methodologies for this compound Structure Elaboration
Modern organometallic cross-coupling reactions have been incorporated into synthetic routes for pitavastatin, primarily for the construction of the core heterocyclic structure. The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has been specifically utilized in the synthesis of radiolabeled [18F]pitavastatin for tracer studies. medkoo.comchemicalbook.com While less common for the main carbon-carbon bond formations in industrial processes compared to olefination or aldol (B89426) strategies, cross-coupling reactions offer powerful methods for assembling complex aryl structures. orgsyn.org
Asymmetric Aldol Reaction Strategies in this compound Synthesis
Asymmetric aldol reactions represent a more modern and highly effective strategy for establishing the crucial 1,3-syn-diol stereochemistry of the pitavastatin side chain. nih.govnih.gov This method involves the reaction of an enolate with an aldehyde to form a β-hydroxy carbonyl compound, creating up to two new stereocenters with high levels of control. nih.gov
In a newer manufacturing process for pitavastatin, a key step is an asymmetric aldol reaction using a Titanium (Ti)-catalyst to react two precursor fragments, ENAL and MOLE, to obtain the optically active intermediate DOLE. pharm.or.jp The use of chiral catalysts, such as chiral titanium-based complexes in the Mukaiyama aldol reaction, allows for the direct formation of the desired stereoisomers with high diastereoselectivity and enantioselectivity, circumventing the need for resolving racemic mixtures. researchgate.net
| Reaction Type | Catalyst/Auxiliary | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Aldol Reaction | Ti-catalyst | Coupling of ENAL and MOLE | Constructs (3R,5S)-1,3-syn-diol | pharm.or.jp |
| Mukaiyama Aldol Reaction | Ti(iOPr)4/(S)-BINOL/LiCl | Aldol addition to an aldehyde | High syn-selectivity and enantioselectivity | researchgate.net |
Stereoselective Synthesis Strategies for this compound
The central challenge in synthesizing pitavastatin is achieving the correct absolute and relative stereochemistry of the two hydroxyl groups in the side chain, specifically the (3R, 5S) configuration. Various strategies have been developed to address this:
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules as starting materials. As mentioned, (S)- and (R)-epichlorohydrin are prime examples, where the existing stereocenter is used to induce the desired stereochemistry in subsequent reaction steps. rsc.orgresearchgate.netdntb.gov.ua
Substrate-Controlled Diastereoselection: In these methods, a pre-existing chiral center in the substrate molecule directs the stereochemical outcome of a reaction. For instance, the stereoselective reduction of a ketone precursor containing a chiral center at the 5-position can be controlled to yield the desired (3R, 5S)-diol.
Reagent-Controlled Asymmetric Synthesis: This powerful strategy uses a chiral reagent, auxiliary, or catalyst to induce stereoselectivity. The asymmetric aldol reactions using a Ti-catalyst are a prominent example of this approach in modern pitavastatin synthesis. pharm.or.jp Similarly, the Julia-Kocienski olefination provides high stereocontrol over the geometry of the double bond, favoring the desired (E)-isomer over the (Z)-isomer. thieme-connect.com
Enzymatic and Biocatalytic Methods: Biocatalysis offers highly selective transformations under mild conditions. Aldolase (B8822740) enzymes, for example, can catalyze aldol reactions to form chiral intermediates with exceptional control over the stereogenic centers. nih.gov
The evolution from classical resolution to reagent-controlled asymmetric synthesis, particularly using aldol reactions, reflects a broader trend in pharmaceutical manufacturing toward more efficient, atom-economical, and stereoselective processes.
Diastereoselective Cyclization Reactions, including Halogen-Induced Methods
The stereocontrolled synthesis of the pitavastatin side chain, which features a critical syn-1,3-diol moiety, has been a significant focus of research. One effective strategy involves the use of halogen-induced intramolecular cyclization. A novel, stereoselective approach has been developed for statin analogues that utilizes a regio- and stereocontrolled iodine chloride (ICl)-induced intramolecular cyclization of a chiral homoallylic carbonate. nih.govrsc.org This method successfully delivers the C6-formyl statin side chain containing the required syn-1,3-diol pattern. nih.govrsc.org This strategy is noted for its applicability in the asymmetric synthesis of various statins, including pitavastatin calcium. nih.govrsc.org
Similarly, the synthesis of other statins has employed an intramolecular oxidative oxygen-nucleophilic bromocyclization of a homoallylic tert-butyl carbonate. researchgate.net This type of reaction allows for the formation of the chiral syn-1,3-diol with high regio- and diastereocontrol, underscoring the utility of halogen-mediated cyclization in constructing the complex stereocenters of statin side chains. researchgate.net
Chiral Side Chain Construction in this compound Synthesis
The assembly of the full pitavastatin molecule involves coupling the chiral heptenoate side chain with the quinoline heterocyclic core. The Wittig olefination and the Julia-Kocienski olefination are two prominent methods employed for this crucial carbon-carbon bond formation. researchgate.netresearchgate.net
The Wittig reaction, involving a triphenylphosphonium bromide salt of the quinoline moiety and a lactonized statin side-chain precursor, has been described as a concise and highly stereoselective route. researchgate.netthieme-connect.com However, this method often suffers from the significant formation of the undesired (Z)-isomer as a major side product.
To achieve superior stereoselectivity, the Julia-Kocienski olefination has been implemented. researchgate.netthieme-connect.com This reaction, conducted between a lactonized statin side-chain derivative and a benzothiazolyl sulfone derivative of the quinoline core, demonstrates a much higher preference for the desired (E)-isomer. researchgate.netthieme-connect.com This approach yields the desired product with a more favorable impurity profile compared to the Wittig reaction. thieme-connect.com
| Olefination Method | Reactants | Key Conditions | Stereoselectivity (E/Z Ratio) | Yield | Reference |
|---|---|---|---|---|---|
| Wittig Reaction | Phosphonium salt of quinoline core + Lactonized side-chain precursor | Base-mediated coupling | Lower selectivity (e.g., ~70:30 to 80:20) | Variable, affected by impurity formation | |
| Julia-Kocienski Olefination | Benzothiazolyl sulfone of quinoline core + Lactonized side-chain precursor | NaHMDS, THF, -60 °C | Up to >300:1 | 71% | researchgate.netthieme-connect.com |
Bismuth-Catalyzed Hemiacetal/Oxa-Michael Addition for Stereochemical Control
Establishing the correct stereochemistry of the 1,3-syn-diol motif in the side chain is paramount. A highly efficient and diastereoselective method to achieve this involves a bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction. rsc.orgrsc.org This key step reacts an (S)-α,β-unsaturated ketone with an aldehyde, such as acetaldehyde, to form the 1,3-syn-diol acetal (B89532) motif with excellent stereocontrol. rsc.orgrsc.org
The reaction is promoted by bismuth salts, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and offers operational simplicity. rsc.orgresearchgate.net This protocol provides a direct and convenient route to syn-1,3-diol acetals, which are versatile synthetic intermediates. rsc.orgresearchgate.net The efficiency of this bismuth-mediated chemistry has been demonstrated in the total synthesis of complex natural products and has been successfully applied to create the key chiral C6-formyl building block for pitavastatin starting from commercially available (S)-epichlorohydrin. rsc.orgrsc.org
Optimization of Synthetic Processes for this compound and its Intermediates
Control of Z-Isomer Formation and Process-Related Impurities in this compound Synthesis
A significant challenge in the synthesis of pitavastatin is controlling the formation of the geometric (Z)-isomer, a critical process-related impurity. chemicea.com The (Z)-isomer of pitavastatin can be generated during the olefination step that connects the side chain to the quinoline core. biosynth.com
Conventional synthetic routes utilizing the Wittig reaction are often plagued by the formation of substantial amounts of the (Z)-isomer, with reported levels reaching 20-30%. This impurity necessitates extensive purification, leading to significant yield loss.
| Synthetic Method | (Z)-Isomer Formation | Reference |
|---|---|---|
| Wittig Reaction | 20-30% | |
| Julia-Kocienski Olefination | <2% |
Development of One-Pot Synthesis Procedures for this compound
Improving process efficiency and reducing the number of intermediate isolation steps are key goals in pharmaceutical manufacturing. For pitavastatin, one-pot procedures have been developed for the final stages of the synthesis. Following the creation of the protected pitavastatin lactone, a subsequent one-pot operation can be performed for deprotection, hydrolysis, and cation exchange. researchgate.netthieme-connect.com This streamlined sequence provides the final pitavastatin calcium salt in high yield, avoiding multiple workup and purification steps. thieme-connect.com
Furthermore, the synthesis of the key O-TBS-protected lactones via the Julia-Kocienski olefination can be followed by a three-step/one-pot sequence to furnish the final pitavastatin product in high yields. thieme-connect.com In the broader context of statin synthesis, multi-enzyme one-pot cascade reactions have also been investigated for the creation of chiral side chain precursors, highlighting a trend towards more integrated and efficient synthetic processes. nih.govresearchgate.net
Advancements in Environmentally Conscious Synthetic Methodologies for this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable manufacturing processes. researchgate.net For statins, biocatalysis has emerged as a powerful tool for preparing homochiral synthons efficiently and sustainably. mdpi.comresearchgate.net These enzymatic methods are conducted under mild aqueous conditions, reduce waste, and often eliminate the need for protection/deprotection steps required in traditional organic synthesis. mdpi.comresearchgate.net
Key advancements include the use of enzymes for the synthesis of the chiral side chain. jchemrev.com For instance, a two-step, three-enzyme process using a ketoreductase (KRED), glucose dehydrogenase (GDH), and a halohydrin dehalogenase (HHDH) has been developed for a key intermediate of atorvastatin (B1662188), achieving a low E-factor (kg waste per kg product) of 5.8. rsc.org The stereoselective double reduction of a β,δ-diketo ester catalyzed by a single diketoreductase offers another efficient biocatalytic route to statin side chains. nih.gov The application of deoxyribose-5-phosphate aldolase (DERA) is also a highly promising route for synthesizing the side chain precursor. researchgate.netmdpi.com These biocatalytic strategies reduce the reliance on hazardous and toxic reagents, such as n-butyl lithium, and improve energy efficiency, aligning with the goals of environmentally conscious manufacturing. acs.org
Molecular and Cellular Mechanisms of Action of Z Pitavastatin
Fundamental Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase by (Z)-Pitavastatin
The primary mechanism of this compound involves the competitive inhibition of HMG-CoA reductase. drugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for the synthesis of cholesterol and other isoprenoids. clinpgx.org
Molecular Interactions and Binding Affinity Profiles in In Vitro Systems
This compound exhibits a high binding affinity for the active site of HMG-CoA reductase. qeios.com Its structure, which includes a novel cyclopropyl (B3062369) moiety, contributes to its avid binding to the enzyme. medscape.com The affinity of statins for the catalytic pocket of HMG-CoA reductase is estimated to be at least 1000-fold higher than that of the natural substrate, HMG-CoA. medscape.com In vitro studies have demonstrated the potent inhibitory effect of pitavastatin (B1663618) on HMG-CoA reductase. medscape.com For instance, in HepG2, a human cell line, pitavastatin inhibited cholesterol synthesis with an IC50 of 5.8 nM. medchemexpress.com
Comparative Analysis of HMG-CoA Reductase Inhibition Potency of this compound with other Statin Analogs
This compound is a highly potent statin. droracle.ai In comparative studies, it has demonstrated greater potency than several other statins in inhibiting HMG-CoA reductase and lowering LDL cholesterol. droracle.aiactapharmsci.com In cell culture, pitavastatin was found to be 2.4 times more potent than simvastatin (B1681759) and 6.8 times more potent than pravastatin (B1207561) in competitively inhibiting HMG-CoA reductase. medscape.com Furthermore, in a human cell line (HepG2), pitavastatin inhibited cholesterol synthesis 2.9-fold and 5.7-fold more potently than simvastatin and atorvastatin (B1662188), respectively. medscape.com
Comparative Potency of this compound
| Statin Analog | Comparative Potency vs. This compound | Metric | System |
|---|---|---|---|
| Simvastatin | 2.4-fold less potent | HMG-CoA Reductase Inhibition | Cell Culture |
| Pravastatin | 6.8-fold less potent | HMG-CoA Reductase Inhibition | Cell Culture |
| Simvastatin | 2.9-fold less potent | Cholesterol Synthesis Inhibition | HepG2 Cells |
| Atorvastatin | 5.7-fold less potent | Cholesterol Synthesis Inhibition | HepG2 Cells |
Downstream Cellular Effects on the Mevalonate Pathway mediated by this compound
The inhibition of HMG-CoA reductase by this compound leads to a reduction in mevalonate, which in turn affects the synthesis of various downstream products of the mevalonate pathway. nih.gov
Depletion of Geranylgeranyl Pyrophosphate (GGPP) and its Intracellular Consequences
A significant consequence of blocking the mevalonate pathway is the depletion of geranylgeranyl pyrophosphate (GGPP). pnas.org GGPP is a crucial isoprenoid intermediate required for various cellular functions. nih.gov The depletion of GGPP has been shown to be a key event in the cytotoxic effects of pitavastatin in certain cancer cells. pnas.orgresearchgate.net Supplementation with GGPP can reverse some of the effects of pitavastatin, highlighting the importance of GGPP depletion in its mechanism of action. nih.govpnas.org
Impact on Post-Translational Protein Prenylation (e.g., Ras, Rho, Rab proteins)
GGPP is essential for the post-translational modification of small GTP-binding proteins, including members of the Ras, Rho, and Rab families. nih.govresearchgate.net This process, known as prenylation (specifically geranylgeranylation), involves the covalent attachment of a geranylgeranyl group to the C-terminus of these proteins. nih.gov Prenylation is critical for the proper membrane localization and function of these signaling proteins. cytoskeleton.com By depleting GGPP, this compound inhibits the prenylation of these proteins, thereby affecting their ability to participate in intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. researchgate.netnih.gov For example, inhibition of RhoA geranylgeranylation can lead to the modulation of various cellular processes. nih.gov
Modulation of Cellular Receptors and Signaling Pathways by this compound
Beyond its direct effects on the mevalonate pathway, this compound has been shown to modulate various cellular receptors and signaling pathways, often referred to as its "pleiotropic" effects. qeios.com
This compound can enhance the production of endothelial nitric oxide synthase (eNOS) and increase the migration and proliferation of endothelial cells. nih.gov It has also been shown to inhibit load-induced cardiac hypertrophy and fibrosis through the inhibition of the RhoA-ERK-serum response factor signaling pathway. nih.gov Furthermore, in a murine model, the angiogenic response to pitavastatin was mediated by Notch-1, a protein that regulates interactions between adjacent cells. nih.gov In retinal ganglion cells, pitavastatin suppresses N-methyl-d-aspartic acid-induced leukocyte recruitment and the up-regulation of endothelial adhesion molecules. nih.gov It has also been observed to decrease the expression of nuclear factor (NF)-κB and other pro-inflammatory mediators in a rat model of cerebral aneurysm. nih.gov
Upregulation of Hepatic Low-Density Lipoprotein (LDL) Receptor Expression
The inhibition of HMG-CoA reductase by this compound leads to a decrease in intracellular cholesterol concentrations within hepatocytes. drugbank.comqeios.com This reduction in hepatic cholesterol stimulates the upregulation of LDL receptors on the surface of liver cells. drugbank.comnih.govaltmeyers.org Research comparing different statins at standardized concentrations based on their ability to inhibit cholesterol synthesis found that pitavastatin was more effective at inducing LDL receptor expression than atorvastatin or simvastatin. nih.gov The increased number of LDL receptors enhances the clearance of circulating LDL-cholesterol from the bloodstream into the liver, thereby lowering plasma LDL-C levels. drugbank.comnih.gov
Investigated Pleiotropic Effects of this compound at the Molecular and Cellular Level
Beyond its impact on lipid metabolism, this compound has been shown to exert various "pleiotropic" effects, which are additional effects independent of its primary mechanism of action. These have been observed at the molecular and cellular level in numerous preclinical models.
Anti-Inflammatory Mechanisms, including Interleukin-33 (IL-33), TLR3/4, and TBK1-IRF3 Signaling Modulation
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in chronic inflammation. A central mechanism involves the suppression of Interleukin-33 (IL-33), a cytokine that acts as a critical initiator of cancer-prone chronic inflammation. nih.govnih.govresearchgate.net
Research has shown that environmental insults can activate the Toll-like receptor (TLR)3/4-TBK1-IRF3 signaling pathway. nih.govresearchgate.net This leads to the phosphorylation of IRF3, which then directly binds to the Il33 promoter, driving its expression. nih.gov this compound intervenes in this process by inhibiting the mevalonate pathway. nih.govnih.gov This inhibition prevents the membrane recruitment and subsequent phosphorylation of TBK1, which in turn suppresses the activation of its downstream target, IRF3, and ultimately blocks IL-33 expression. nih.govnih.govresearchgate.net This specific action on the TBK1-IRF3-IL-33 axis highlights a targeted anti-inflammatory effect. nih.govresearchgate.net In human T-cells, pitavastatin also showed stronger inhibitory effects on the production of inflammatory cytokines like IL-2, IFN-γ, IL-6, and TNF-α compared to other statins, an effect linked to the suppression of ERK/p38/AP-1 signaling. mdpi.com
| Anti-Inflammatory Mechanism of this compound |
| Target Pathway |
| Initial Trigger |
| Pitavastatin's Point of Intervention |
| Molecular Effect |
| Downstream Consequence |
| Ultimate Outcome |
Regulation of Cytoskeletal Proteins (e.g., Myosin Light Chain, F-actin)
Studies using human airway smooth muscle (ASM) cells have revealed that this compound can regulate cytoskeletal proteins involved in cellular contraction. nih.govnih.gov It was found to significantly inhibit ASM contraction by reducing the phosphorylation of myosin light chain 2 (MLC2) and decreasing the density and altering the distribution of F-actin stress fibers. nih.govnih.gov This effect was shown to be dependent on the mevalonate pathway and specifically required the depletion of geranylgeranyl pyrophosphate (GGPP), a downstream product of this pathway. nih.govnih.gov By inhibiting key components of the cytoskeletal machinery, this compound demonstrates a potential mechanism for modulating cell mechanics and contractility. nih.gov
| Effect of this compound on Cytoskeletal Proteins in Airway Smooth Muscle |
| Target Proteins |
| Observed Effect |
| Underlying Mechanism |
| Functional Outcome |
Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction in Preclinical Cell Models
This compound has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in various preclinical cancer cell models. mdpi.comfrontiersin.org In oral and colon cancer cell lines, pitavastatin was found to induce apoptosis by blocking autophagy flux. frontiersin.org This blockage led to an accumulation of the FOXO3a protein, which in turn induced endoplasmic reticulum (ER) stress through the PERK-CHOP pathway, ultimately causing apoptosis. frontiersin.org
In cervical cancer cells, this compound treatment resulted in increased nuclear condensation and fragmentation, characteristic of apoptosis. mdpi.com The mechanism involved the activation of pro-apoptotic proteins such as poly-ADP-ribose polymerase (PARP), Bax, and cleaved caspase 3, alongside the inactivation of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, in T-cells, pitavastatin was found to be a highly potent inhibitor of proliferation, inducing apoptosis through the activation of caspases-9, -3, and -7. nih.govresearchgate.net
Involvement of PI3K/AKT and MAPK Pathways (ERK, JNK, p38)
The signaling pathways underlying this compound's anti-proliferative and pro-apoptotic effects have been investigated, with the PI3K/AKT and MAPK pathways emerging as key mediators. mdpi.com The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is crucial for cell survival and proliferation, and its aberrant activation is common in cancer. frontiersin.orgcellsignal.com The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov
In studies on cervical cancer cells, the apoptosis and inhibition of cell migration induced by this compound were found to be mediated by the PI3K/AKT and MAPK (JNK, p38, and ERK1/2) pathways. mdpi.comresearchgate.net In human T-cells, pitavastatin was shown to induce apoptosis by causing hyperphosphorylation of ERK1/2. nih.govresearchgate.net Furthermore, its anti-inflammatory effects in T-cells were linked to the selective inhibition of the ERK and p38 MAPK signaling pathways. mdpi.com These findings indicate that this compound can modulate these critical signaling cascades to exert its anti-proliferative and anti-inflammatory effects.
| This compound's Effect on Cancer Cell Lines via Signaling Pathways |
| Cell Line Type |
| Observed Effects |
| Mediating Pathways |
| Cell Line Type |
| Observed Effects |
| Mediating Pathways |
| Cell Line Type |
| Observed Effects |
| Mediating Pathways |
Caspase Activation and Bcl-2 Family Protein Modulation
This compound exerts pro-apoptotic effects in various cell types through the intrinsic apoptosis pathway, which is heavily regulated by caspases and the Bcl-2 family of proteins. Research demonstrates that pitavastatin treatment leads to the activation of initiator and executioner caspases. Specifically, activation of caspase-9, the key initiator caspase in the mitochondrial pathway, and subsequent activation of effector caspases-3 and -7 have been observed in stimulated human T cells. nih.govnih.govnih.gov This activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
The mechanism of caspase activation by pitavastatin is closely linked to its influence on the Bcl-2 family of proteins, which act as crucial arbiters of cell death. encyclopedia.pubmdpi.com Pitavastatin has been shown to modulate the balance between pro-apoptotic and anti-apoptotic members of this family. Studies in cervical cancer cells revealed that pitavastatin treatment leads to the inactivation and downregulation of the anti-apoptotic protein Bcl-2. nih.gov Concurrently, it upregulates the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, facilitating the release of cytochrome c, which in turn triggers the formation of the apoptosome and activates the caspase cascade. mdpi.com The activation of poly-ADP-ribose polymerase (PARP), a substrate of cleaved caspase-3, further confirms the induction of apoptosis by pitavastatin. nih.govnih.gov
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Protein Affected | Observed Effect | Reference |
|---|---|---|---|
| Human T Cells | Caspase-9 | Activation | nih.gov, nih.gov, nih.gov |
| Human T Cells | Caspase-3 | Activation | nih.gov, nih.gov, nih.gov |
| Human T Cells | Caspase-7 | Activation | nih.gov, nih.gov, nih.gov |
| Cervical Cancer Cells (Ca Ski, HeLa, C-33 A) | Bcl-2 | Inactivated/Downregulated | nih.gov |
| Cervical Cancer Cells (Ca Ski, HeLa, C-33 A) | Bax | Activated/Upregulated | nih.gov, nih.gov |
| Cervical Cancer Cells (Ca Ski, HeLa, C-33 A) | Cleaved Caspase-3 | Activated/Upregulated | nih.gov, nih.gov |
Induction of Cell Cycle Arrest
This compound has been demonstrated to inhibit cell proliferation by inducing cell cycle arrest in various cancer cell lines. The specific phase of the cell cycle that is targeted can vary depending on the cell type and the concentration of the compound.
In freshly stimulated human T cells, high concentrations of pitavastatin (above 400 nM) have been shown to induce cell cycle arrest at the G0/G1 phase. nih.gov This is evidenced by an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the G2/M phase population. nih.gov Similarly, in HepG2 cancer cells, pitavastatin's anticancer activity was primarily attributed to the induction of G1/S phase arrest. huji.ac.il
Studies on cervical cancer cell lines, such as Ca Ski and HeLa, have shown that pitavastatin causes cell cycle arrest in the sub-G1 and G0/G1 phases. nih.gov In contrast, in C-33 A cervical cancer cells, arrest was observed in the sub-G1 and G2/M phases. nih.gov The accumulation of cells in the sub-G1 phase is often indicative of apoptosis, linking cell cycle arrest to the pro-apoptotic mechanisms of the drug. The induction of cell cycle arrest is frequently associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27. nih.govresearchgate.net
Table 2: this compound-Induced Cell Cycle Arrest in Different Cell Lines
| Cell Line | Arrest Phase(s) | Reference |
|---|---|---|
| Human T Cells | G0/G1 | nih.gov |
| HepG2 (Hepatocellular Carcinoma) | G1/S | huji.ac.il |
| Ca Ski (Cervical Cancer) | Sub-G1, G0/G1 | nih.gov |
| HeLa (Cervical Cancer) | Sub-G1, G0/G1 | nih.gov |
| C-33 A (Cervical Cancer) | Sub-G1, G2/M | nih.gov |
Anti-Angiogenic Mechanisms of this compound
The effects of statins on angiogenesis, the formation of new blood vessels, are known to be biphasic and concentration-dependent. frontiersin.orgbu.edu While low, nanomolar concentrations can be pro-angiogenic, higher micromolar concentrations of statins, including pitavastatin, exhibit anti-angiogenic properties that are relevant to cancer therapy. frontiersin.org Research has indicated that pitavastatin possesses strong inhibitory effects on angiogenesis. nih.gov
The anti-angiogenic mechanisms of this compound are multifaceted. One key mechanism is the inhibition of proliferation and migration of endothelial cells, which are fundamental processes in the formation of new capillaries. frontiersin.org Furthermore, pitavastatin can induce apoptosis in these endothelial cells, leading to a reduction in the available cellular machinery for vessel formation. frontiersin.org Another significant contribution to its anti-angiogenic activity is the statin-mediated inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis. frontiersin.org VEGF is a major signaling protein that stimulates angiogenesis; by reducing its production, pitavastatin can effectively attenuate the angiogenic process. These effects are primarily linked to the inhibition of the mevalonate pathway, which deprives cells of isoprenoid intermediates necessary for the modification of proteins involved in cell signaling, proliferation, and survival.
Modulation of Endothelial Cell Function and Nitric Oxide Production
This compound has been shown to positively modulate endothelial cell function, primarily through its effects on the endothelial nitric oxide synthase (eNOS) pathway. Nitric oxide (NO) is a critical signaling molecule in the vascular system, contributing to vasodilation, and inhibiting platelet aggregation and leukocyte adhesion. A key mechanism of pitavastatin is the activation of eNOS, which increases the production of NO in vascular endothelial cells. researchgate.net
Studies have demonstrated that treatment of endothelial cells with a low dose of pitavastatin induces the phosphorylation of eNOS at the serine residue 1177 (Ser-1177), an event that activates the enzyme. researchgate.net This activation is not due to an increase in eNOS mRNA expression but is a post-transcriptional regulation event. researchgate.net The signaling cascade responsible for this activation involves the phosphoinositide 3-kinase (PI3K)/Akt pathway. researchgate.net Pitavastatin treatment leads to the phosphorylation and activation of Akt (also known as protein kinase B) at Ser-473, which in turn phosphorylates and activates eNOS. researchgate.net This entire process, leading to increased NO production, can be suppressed by the addition of mevalonic acid or geranylgeranyl pyrophosphate (GGPP), confirming that the effect is a consequence of HMG-CoA reductase inhibition. researchgate.net This enhancement of NO bioavailability is a crucial component of pitavastatin's beneficial effects on endothelial function. researchgate.net
Immunomodulatory Effects, specifically T-cell Proliferation Inhibition
This compound exhibits significant immunomodulatory effects, most notably as a potent inhibitor of T-cell proliferation. nih.govnih.govnih.gov This effect is observed at nanomolar concentrations and occurs in a dose-dependent manner in both freshly stimulated and pre-activated human T cells. nih.govnih.gov Among several statins investigated, pitavastatin has shown the strongest suppression of T-cell proliferation, with a 50% inhibitory concentration (IC50) of 3.6 nM for freshly stimulated T cells. nih.gov
The mechanism behind this potent inhibition involves the induction of apoptosis in T cells. nih.govnih.gov Treatment with pitavastatin leads to the activation of the caspase cascade, specifically involving caspase-9 and caspase-3/7, which executes the apoptotic program. nih.govnih.govnih.gov This pro-apoptotic effect is linked to the hyperphosphorylation of ERK1/2. nih.govnih.gov
In addition to inhibiting proliferation, pitavastatin modulates T-cell cytokine production. It has been found to significantly reduce the production of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine IL-17 in stimulated T-cell cultures. nih.govresearchgate.net However, it does not appear to significantly alter the expression of early T-cell activation markers like CD69 and CD25, nor the production of IFN-γ and IL-5. nih.govresearchgate.net These findings highlight pitavastatin's specific immunomodulatory profile, suggesting its potential to influence T-cell-mediated responses.
Table 3: Immunomodulatory Effects of this compound on Human T Cells
| Parameter | Effect of Pitavastatin | IC50 / Effective Concentration | Reference |
|---|---|---|---|
| Proliferation (Freshly Stimulated) | Strong Inhibition | 3.6 nM | nih.gov |
| Proliferation (Pre-activated) | Inhibition | 48.5 nM | nih.gov |
| IL-10 Production | Significant Reduction | Low nM range | nih.gov, researchgate.net |
| IL-17 Production | Significant Reduction | Low nM range | nih.gov, researchgate.net |
| Apoptosis | Induction | Low nM range | nih.gov, nih.gov, nih.gov |
| CD69/CD25 Expression | No Significant Change | N/A | nih.gov |
Antifungal Synergistic Mechanisms at the Cellular Level
This compound demonstrates synergistic antifungal activity when combined with azole agents like fluconazole (B54011) (FLC) and itraconazole. This synergy allows it to enhance the efficacy of these conventional antifungals, even against resistant strains. The primary mechanism of pitavastatin's antifungal action is the inhibition of HMG-CoA reductase in fungi, which is a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function.
By inhibiting HMG-CoA reductase, pitavastatin disrupts ergosterol synthesis. This action is synergistic with azoles, which inhibit a downstream enzyme in the same pathway, lanosterol (B1674476) 14-α-demethylase. The combined inhibition at two different points in the pathway leads to a more profound depletion of ergosterol, compromising the fungal cell membrane.
However, the synergistic mechanism extends beyond simple ergosterol depletion. Evidence suggests that pitavastatin has additional antifungal effects. The synergy is not fully reversed by the addition of exogenous ergosterol, implying other mechanisms are at play. One such mechanism is the inhibition of ubiquinone biosynthesis, which leads to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in fungal cells. This combination of membrane disruption, ROS accumulation, and apoptosis contributes to the potent synergistic and fungicidal effect observed when pitavastatin is used with azoles.
Cellular Impact on Endocrine Pancreatic Function in In Vitro Models
In vitro studies investigating the direct effects of this compound on endocrine pancreatic cells have revealed impacts on beta-cell viability and function. Experiments using human pancreas islet β cells have demonstrated that pitavastatin can exert a dose-dependent cytotoxic effect. At a concentration of 100 nM, pitavastatin reduced beta-cell viability by approximately 29% compared to controls. nih.gov This cytotoxic effect was significantly lessened at lower concentrations. nih.gov
Table 4: In Vitro Effects of this compound on Pancreatic Beta-Cells
| Cell Model | Parameter | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human Pancreas Islet β Cells | Cell Viability | 100 nM | ~29% Reduction | nih.gov |
| Human Pancreas Islet β Cells | Insulin (B600854) Secretion Rate | 100 nM | ~19% Reduction | nih.gov |
| INS-1 Rat Pancreatic β-Cells | Glucose-Stimulated Insulin Secretion | 25-200 nM | Decrease | |
| INS-1 Rat Pancreatic β-Cells | Insulin Content | 25-200 nM | Decrease |
Preclinical Pharmacological Studies of Z Pitavastatin
In Vitro Efficacy Models of (Z)-Pitavastatin
Cell-Based Assays for HMG-CoA Reductase Inhibition (e.g., HepG2 cells)
In vitro studies utilizing the human hepatoma cell line, HepG2, have been instrumental in characterizing the effect of pitavastatin (B1663618) on cholesterol synthesis. Pitavastatin demonstrates potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. drugs.comdrugbank.comnih.gov One study found the IC50 value for the inhibition of cholesterol synthesis from acetic acid in HepG2 cells to be 5.8 nM. researchgate.net This indicates a strong inhibitory action.
Further investigations in HepG2 cells have revealed that pitavastatin's impact extends beyond cholesterol synthesis. It has been shown to induce the expression of apolipoprotein A-I (apoA-I), a key component of high-density lipoprotein (HDL). clinpgx.orgnih.gov When compared to other statins based on their HMG-CoA reductase inhibitory activity, pitavastatin was found to be more efficient at inducing apoA-I. clinpgx.orgnih.gov This effect is dependent on HMG-CoA reductase inhibition, as the addition of mevalonate (B85504), the product of the enzyme's reaction, negates the induction of apoA-I. nih.gov The mechanism for this appears to involve an increase in ABCA1 mRNA, which is also dependent on HMG-CoA reductase inhibition. clinpgx.org
| Statin | Concentration for ApoA-I Induction | Relative Efficacy |
|---|---|---|
| Pitavastatin | 3 µM | Most Efficient |
| Simvastatin (B1681759) | 10 µM | Intermediate |
| Atorvastatin (B1662188) | 30 µM | Least Efficient |
Data derived from studies on apoA-I expression in HepG2 cells. nih.gov
Studies in Airway Smooth Muscle (ASM) Cell Lines
Research using human airway smooth muscle (ASM) cells has demonstrated that pitavastatin can significantly inhibit ASM contraction. nih.govnih.gov This effect has been observed against basal contraction as well as contraction induced by agonists like histamine and methacholine. nih.govnih.gov The inhibitory effect of pitavastatin on ASM contraction was found to be more efficacious than that of simvastatin at similar concentrations over a 24-hour period. nih.gov
The mechanism underlying this action involves the reduction of myosin light chain 2 (MLC2) phosphorylation and a decrease in F-actin stress fiber density and distribution. nih.govresearchgate.net These effects are dependent on the mevalonate pathway, specifically on the production of geranylgeranyl pyrophosphate (GGPP). nih.gov Furthermore, pitavastatin has been shown to potentiate the relaxing effect of a simulated deep breath on ASM cells, a beneficial characteristic not observed with the β2-agonist isoproterenol. nih.govnih.gov
| Condition | Effect of Pitavastatin (at indicated concentrations) | Reference |
|---|---|---|
| Basal Contraction | Significant reduction at 0.4, 2, and 10 µM | nih.gov |
| Histamine-Induced Contraction | Inhibition at 0.4 µM | nih.gov |
| Methacholine-Induced Contraction | Significant inhibition | nih.gov |
| Myosin Light Chain 2 (MLC2) Phosphorylation | Reduction | nih.gov |
| F-actin Stress Fiber Density | Reduction | nih.gov |
Antiproliferative and Proapoptotic Investigations in Cancer Cell Lines (e.g., Lung, Cervical, B-cell Acute Lymphoblastic Leukemia, Ovarian)
Pitavastatin has demonstrated significant antiproliferative and proapoptotic effects in a variety of cancer cell lines. mdpi.comresearchgate.netnih.gov
Cervical Cancer: In cervical cancer cell lines (Ca Ski, HeLa, and C-33 A), pitavastatin significantly inhibited cell viability by inducing cell-cycle arrest and apoptosis. mdpi.comnih.govresearchgate.net The specific phase of cell cycle arrest varied between cell lines, with G0/G1-phase arrest observed in Ca Ski and HeLa cells, and G2/M-phase arrest in C-33 A cells. mdpi.comnih.gov Apoptosis was mediated through the activation of caspase 3 and poly-ADP-ribose polymerase (PARP), an increase in the Bax/Bcl-2 ratio, and depolarization of the mitochondrial membrane. mdpi.comnih.gov
B-cell Acute Lymphoblastic Leukemia (ALL): In a vincristine-resistant B-cell ALL cell line (REH-VR), pitavastatin inhibited cell proliferation with an IC50 of 217 nM, which was more potent than in the parental, non-resistant cell line (IC50 of 449 nM). mdpi.com This suggests a potential vulnerability of chemoresistant cells to pitavastatin. mdpi.com The mechanism in these cells involved the induction of apoptosis, with increased levels of cleaved PARP and changes in the AMP-activated protein kinase/FoxO3a/Puma signaling pathway. mdpi.com
Lung Cancer: Pitavastatin has been shown to have strong inhibitory effects on lung cancer cells. mdpi.comnih.gov
Ovarian Cancer: Studies have indicated that statins, including pitavastatin, inhibit ovarian cancer cell proliferation and induce apoptosis by reducing the enzymatic activity of HMG-CoA reductase. researchgate.net
| Cancer Cell Line Type | Observed Effects | Key Mechanistic Findings |
|---|---|---|
| Cervical (Ca Ski, HeLa, C-33 A) | Inhibition of cell viability, cell cycle arrest, induction of apoptosis | Activation of caspase 3 and PARP, increased Bax/Bcl-2 ratio mdpi.comnih.gov |
| B-cell ALL (REH-VR) | Inhibition of cell proliferation (IC50 = 217 nM) | Induction of apoptosis via AMPK/FoxO3a/Puma pathway, increased cleaved PARP mdpi.com |
| Oral Squamous Cell Carcinoma (SCC15) | Suppressed cell viability, induced intrinsic apoptosis | Nuclear translocation of FOXO3a, upregulation of PUMA researchgate.net |
| Colon Cancer (SW480) | Reduced cell viability, increased apoptosis | Induction of autophagy followed by blockade of autophagy flux nih.gov |
Angiogenesis Inhibition Assays in Cell Culture
Contrary to what might be expected from an anti-cancer agent, in vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that pitavastatin can promote angiogenesis. nih.gov Pitavastatin was found to significantly increase endothelial cell proliferation in a dose-dependent manner and promote the formation of tubular networks in Matrigel-based assays. nih.gov This pro-angiogenic activity appears to be mediated through the activation of the Notch1 signaling pathway, downstream of the PI3K/Akt pathway. nih.gov The effects were reversed by the addition of mevalonate and suppressed by inhibitors of PI3K, Akt, and γ-secretase, confirming the involvement of the HMG-CoA reductase pathway. nih.gov
Immunological Cell Models, including T-cell Proliferation Assays
Pitavastatin has demonstrated potent immunomodulatory effects, particularly on T-cells. In studies using human T-cells stimulated with anti-CD3/CD28 antibodies, pitavastatin inhibited proliferation at nanomolar concentrations. researchgate.netnih.govnih.govmdpi.com It exhibited the strongest suppression of T-cell proliferation among several statins tested, with an IC50 of 3.6 nM for freshly stimulated T-cells and 48.5 nM for pre-activated T-cells. nih.govnih.govmdpi.com
In addition to inhibiting proliferation, pitavastatin induces apoptosis in T-cells. researchgate.netnih.gov This is accompanied by the activation of caspase-9, -3, and -7. researchgate.netnih.govmdpi.com Mechanistically, at concentrations below 1 µM, pitavastatin was found to induce hyperphosphorylation of ERK1/2, which contributes to its pro-apoptotic effect. researchgate.netnih.gov These effects could be reversed by mevalonic acid, indicating the involvement of the HMG-CoA reductase pathway. researchgate.netnih.gov Pitavastatin also suppressed the production of the cytokines IL-10 and IL-17 by stimulated T-cells. researchgate.netnih.govnih.gov
| Parameter | Effect of Pitavastatin | IC50 / Key Finding |
|---|---|---|
| T-Cell Proliferation (freshly stimulated) | Inhibition | IC50 = 3.6 nM nih.govnih.govmdpi.com |
| T-Cell Proliferation (pre-activated) | Inhibition | IC50 = 48.5 nM nih.govnih.govmdpi.com |
| T-Cell Apoptosis | Induction | Activation of caspase-9, -3, and -7 researchgate.netnih.gov |
| Cytokine Production (IL-10, IL-17) | Suppression | Significant decrease in production researchgate.netnih.gov |
In Vitro Antifungal Efficacy Studies
Pitavastatin has been identified as having antifungal properties. In a drug repurposing study, pitavastatin calcium was found to enhance the fungicidal activity of fluconazole (B54011) against Candida albicans. nih.gov It could render fluconazole fungicidal at concentrations as low as 1 µM. nih.gov The proposed mechanism involves the inhibition of HMG-CoA reductase, which in fungi is involved in the ergosterol (B1671047) biosynthesis pathway. nih.govasm.org This inhibition leads to impeded ubiquinone biosynthesis, generation of reactive oxygen species (ROS), and disruption of Golgi function, ultimately triggering apoptosis. nih.gov
Synergistic effects have also been observed when pitavastatin is combined with itraconazole against azole-resistant strains of Aspergillus fumigatus. asm.org In vitro checkerboard assays showed a synergistic effect at pitavastatin concentrations of 1–4 µg/mL. asm.org Additionally, studies on Acanthamoeba castellanii have shown that pitavastatin is active against trophozoites, with an EC50 of 0.5 to 1.9 µM, and acts synergistically with isavuconazole. mdpi.com
Animal Model Studies of this compound
Evaluation of Lipid-Lowering Effects in various Animal Species
Preclinical studies in animal models have demonstrated the lipid-lowering efficacy of pitavastatin. In hypercholesterolemic rabbits, pitavastatin has been shown to reduce oxidative stress nih.gov. Research in genetically obese rats indicated that pitavastatin reduces elevated levels of reactive oxygen species and NADPH oxidase activity nih.gov. Furthermore, studies involving 3T3-L1 preadipocytes showed that pitavastatin increased lipoprotein lipase activity by 30%, a greater effect than that observed with other statins like pravastatin (B1207561), simvastatin, and atorvastatin natap.org. This effect on lipoprotein lipase may contribute to its effects on triglycerides natap.org. Pitavastatin is a potent inhibitor of HMG-CoA reductase, which leads to a significant reduction in serum low-density lipoprotein cholesterol (LDL-C) levels even at low doses dovepress.com. Clinical trials have also shown that pitavastatin provides a superior and sustained elevation of high-density lipoprotein cholesterol (HDL-C) compared to atorvastatin dovepress.com.
Table 1: Summary of Lipid-Lowering and Related Effects in Animal and In Vitro Models
| Model System | Key Findings | Reference |
|---|---|---|
| Hypercholesterolemic Rabbits | Reduced oxidative stress. | nih.gov |
| Genetically Obese Rats | Reduced elevated levels of reactive oxygen species and NADPH oxidase activity. | nih.gov |
| 3T3-L1 Preadipocytes | Increased lipoprotein lipase activity by 30%. | natap.org |
Effects on Airway Smooth Muscle Contraction in Murine Models
Investigations using murine models have revealed that pitavastatin can inhibit airway smooth muscle (ASM) contraction. Studies on murine precision-cut lung slices (PCLS) found that pitavastatin significantly inhibited methacholine (MCh)-induced airway constriction researchgate.net. When PCLS were treated with 500 nM MCh, the airways in the pitavastatin-treated group constricted significantly less (14.2%) compared to the control (24.9%) and vehicle (27.2%) groups researchgate.net. This effect is attributed to the inhibition of the mevalonate pathway, which leads to a reduction in myosin light chain 2 (MLC2) phosphorylation and F-actin stress fiber density nih.govnih.gov. By targeting the cytoskeletal apparatus, pitavastatin inhibits both basal and agonist-induced ASM contraction researchgate.netnih.govnih.gov.
Table 2: Effect of Pitavastatin on Airway Constriction in Murine PCLS
| Treatment Group | Mean Airway Constriction (%) | Statistical Significance |
|---|---|---|
| Control (MCh alone) | 24.9% | - |
| Vehicle + MCh | 27.2% | - |
Data sourced from studies on methacholine-induced constriction in murine precision-cut lung slices researchgate.net.
Antitumor Efficacy in Xenograft Models
This compound has demonstrated antitumor effects in various xenograft models. In a cervical cancer xenograft model using C-33 A cells in BALB/c nude mice, intraperitoneal administration of pitavastatin significantly inhibited tumor growth nih.gov. After 14 days, the tumor growth inhibition rate was 38.6% in the group receiving the highest concentration nih.gov. Pitavastatin has also been shown to inhibit tumor growth in xenograft models of oral and esophageal squamous cell carcinoma, glioblastoma, breast, liver, colon, ovarian, and pancreatic cancers nih.gov. The mechanism involves the downregulation of AKT and ERK signaling pathways nih.gov. In a glioma xenograft model, intraperitoneally administered pitavastatin also prevented tumor growth mdpi.com. Furthermore, in a lung cancer xenograft model, pitavastatin enhanced the efficacy of cisplatin without causing additional toxicity in the mice researchgate.net.
Table 3: Antitumor Efficacy of Pitavastatin in a C-33 A Cervical Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) after 14 days | Tumor Growth Inhibition Rate (%) |
|---|---|---|
| Control | 717.5 ± 89.3 | 0% |
| Pitavastatin (5 mg/kg) | 624.0 ± 124.5 | 13.0% |
Data represents mean ± standard deviation from a study in C-33 A xenograft nude mice nih.gov.
Suppression of Inflammation in Animal Models of Chronic Inflammatory Conditions
Pitavastatin has shown efficacy in suppressing inflammation in various animal models of chronic inflammatory diseases. In a dextran sodium sulfate (DSS)-induced chronic colitis model in mice, pitavastatin treatment attenuated intestinal fibrosis, alleviated inflammation, and improved histological damage nih.gov. The therapeutic effect was associated with the suppression of intestinal fibroblast activation and a reduction in inflammatory factors nih.gov. In mouse models of chronic dermatitis and pancreatitis, pitavastatin was found to effectively suppress interleukin-33 (IL-33) expression by blocking the TBK1-IRF3 signaling axis, thereby preventing chronic inflammation and its cancer-related consequences news-medical.netresearchgate.net. In a rat model of cerebral aneurysm, pitavastatin decreased the expression of the pro-inflammatory mediator nuclear factor (NF)-κB, which was associated with reduced progression of the aneurysms nih.gov.
Table 4: Anti-inflammatory Effects of Pitavastatin in Animal Models
| Animal Model | Condition | Key Findings | Reference |
|---|---|---|---|
| Mice | DSS-induced chronic colitis | Attenuated intestinal fibrosis and inflammation. | nih.gov |
| Mice | Chronic dermatitis and pancreatitis | Suppressed IL-33 expression by blocking the TBK1-IRF3 pathway. | news-medical.netresearchgate.net |
Investigations in Ovarian Cancer Models, including Chemoresistance Aspects
Studies in animal models have explored the potential of pitavastatin in treating ovarian cancer. Research has shown that pitavastatin can cause the regression of ovarian tumor xenografts in mice mdpi.com. However, this effect is sensitive to dietary factors, as supplementing the diet with geranylgeraniol was found to restore the growth of these xenografts in pitavastatin-treated mice mdpi.com. This highlights the critical role of the mevalonate pathway in the antitumor action of pitavastatin mdpi.com. In terms of chemoresistance, statins are being investigated for their ability to sensitize cancer cells to standard chemotherapy mdpi.com. The mechanism involves blocking the mevalonate pathway, which is often upregulated in ovarian cancer mdpi.com. In ovarian cancer cells, the apoptotic activity of pitavastatin has been confirmed by observing an increase in PARP cleavage researchgate.net.
Efficacy in Infectious Disease Animal Models (e.g., Aspergillus fumigatus in Silkworms)
The efficacy of pitavastatin against infectious diseases has been evaluated in invertebrate models, specifically using silkworms infected with Aspergillus fumigatus. These studies demonstrated that pitavastatin, particularly when combined with the antifungal agent itraconazole (ITC), has significant in vivo efficacy against both azole-susceptible and azole-resistant strains of A. fumigatus asm.orgnih.govresearchgate.net. In the silkworm model, combination therapy resulted in a prolonged survival rate compared to no treatment nih.govresearchgate.net. For azole-susceptible strains, the combination therapy yielded a higher survival rate than ITC alone nih.govresearchgate.net. Histopathological analysis of the infected silkworms revealed a reduction in the amount of fungal hyphae, and quantitative PCR confirmed a reduction in the fungal burden in the combination-therapy group asm.orgnih.gov. These findings suggest that pitavastatin enhances the in vivo efficacy of ITC nih.govresearchgate.net.
Table 5: Efficacy of Pitavastatin in Aspergillus fumigatus Silkworm Model
| Treatment Group | Key Outcomes | Strain Type |
|---|---|---|
| Pitavastatin + Itraconazole | Prolonged survival vs. no treatment; Reduced hyphal amount. | Azole-susceptible & Azole-resistant |
Data sourced from in vivo studies using silkworm infection models asm.orgnih.govresearchgate.net.
Pharmacokinetics and Metabolism of Z Pitavastatin in Preclinical Models
Absorption and Distribution Studies in Animal Models
The absorption and distribution of (Z)-Pitavastatin have been characterized in several animal species, revealing key pharmacokinetic properties such as its high selectivity for liver tissue, variable bioavailability across species, and extensive binding to plasma proteins.
Tissue Selectivity, focusing on Liver Distribution
Preclinical studies have demonstrated that this compound exhibits a pronounced selectivity for the liver, which is the target organ for its therapeutic effect. Following oral administration in animal models, the concentration of pitavastatin (B1663618) in the liver has been found to be significantly higher than in systemic circulation. Research indicates that liver concentrations of pitavastatin were approximately 54 times higher than those observed in plasma nih.gov. This high degree of hepatoselectivity is a critical characteristic, as it maximizes the drug's efficacy in inhibiting cholesterol synthesis at the primary site of action while minimizing its exposure to peripheral tissues nih.gov.
Absolute Bioavailability across Different Animal Species
The absolute bioavailability of this compound following oral administration varies considerably among different animal species. In rats, rabbits, and dogs, pitavastatin demonstrates high bioavailability, consistently exceeding 80% portico.orgresearchgate.net. This is in stark contrast to monkeys, where the bioavailability is significantly lower, reported to be around 18% portico.org. This interspecies variability is a key consideration in the extrapolation of preclinical pharmacokinetic data.
| Animal Species | Absolute Bioavailability (%) |
|---|---|
| Rat | >80 |
| Rabbit | >80 |
| Dog | >80 |
| Monkey | ~18 |
Plasma Protein Binding Characteristics
This compound is characterized by its high degree of binding to plasma proteins across all preclinical species studied. The binding ratio is reported to be approximately 96%, primarily to albumin and alpha-1-acid glycoprotein nih.gov. In human plasma, this binding is even more extensive, exceeding 99% drugbank.comfda.gov. This high level of plasma protein binding influences the drug's distribution and availability to target tissues.
| Species | Plasma Protein Binding (%) |
|---|---|
| Animal Models (General) | ~96 |
Apparent Volume of Distribution
The apparent volume of distribution (Vd) of this compound, an indicator of the extent of its distribution into body tissues, shows variability among different animal models. The steady-state volume of distribution (Vss) has been determined to be highest in monkeys, followed by rats, dogs, and rabbits portico.org.
| Animal Species | Steady-State Volume of Distribution (Vss) (L/kg) |
|---|---|
| Monkey | 1.5 |
| Rat | 1.3 |
| Dog | 1.0 |
| Rabbit | 0.4 |
Metabolism and Biotransformation Pathways in In Vitro and Animal Models
The metabolism of this compound is primarily characterized by its conversion to a lactone metabolite through glucuronidation, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. This metabolic pathway is a key determinant of the drug's elimination.
Glucuronidation Pathways mediated by UGT Enzymes (e.g., UGT1A1, UGT1A3, UGT2B6, UGT2B7)
In vitro studies utilizing human liver microsomes and recombinant human UGT-expressing systems have identified the principal enzymes responsible for the glucuronidation of this compound. The major metabolite formed is pitavastatin lactone, which is generated via an ester-type glucuronide conjugate fda.govnih.gov. The key enzymes mediating this biotransformation are UGT1A3 and UGT2B7 fda.govnih.gov. While other UGT isoforms may have a minor role, UGT1A3 and UGT2B7 have been shown to be principally responsible for the glucuronidation of pitavastatin, which subsequently leads to the formation of the inactive lactone form through an elimination reaction nih.gov. Studies in hepatic microsomes from various animal species, including rats, dogs, rabbits, and monkeys, have also identified pitavastatin lactone as the main metabolite upon the addition of UDP-glucuronic acid, indicating that this is a common metabolic pathway across species nih.govnih.gov.
| Enzyme | Role in this compound Metabolism |
|---|---|
| UGT1A3 | Principally responsible for glucuronidation leading to lactonization. |
| UGT2B7 | Principally responsible for glucuronidation leading to lactonization. |
| UGT1A1 | Contributes to the glucuronidation process. |
Role of Cytochrome P450 (CYP) System Enzymes
This compound undergoes minimal metabolism by the cytochrome P450 (CYP) system. drugbank.comresearchgate.net The primary CYP isoenzymes involved to a minor extent are CYP2C9 and, to an even lesser degree, CYP2C8. drugbank.comnih.govfda.gov Notably, there is little to no involvement of CYP3A4, a major enzyme responsible for the metabolism of many other statins. researchgate.netresearchgate.net This limited reliance on the CYP450 pathway, particularly CYP3A4, suggests a lower potential for drug-drug interactions with substances that inhibit these enzymes. researchgate.netnih.govnih.gov
The unique cyclopropyl (B3062369) group in the structure of pitavastatin appears to sterically hinder its metabolism by CYP3A4. researchgate.net Preclinical studies using (14)C-labeled pitavastatin have shown that it is only marginally metabolized by CYP2C9 to its 8-hydroxy derivative. nih.gov The metabolic rate (Vmax/Km) for this reaction is significantly lower than that of other statins, indicating that pitavastatin is not readily metabolized by this pathway. nih.gov Furthermore, pitavastatin itself does not show significant inhibition of other human P450 isoenzymes. nih.gov
Table 1: Cytochrome P450 Enzymes Involved in this compound Metabolism
| Enzyme | Level of Involvement | Metabolite Formed | Reference |
|---|---|---|---|
| CYP2C9 | Marginal | 8-hydroxy pitavastatin | drugbank.comnih.govfda.govnih.gov |
| CYP2C8 | Minor | Not specified | drugbank.comnih.govfda.gov |
| CYP3A4 | Minimal to none | Not applicable | researchgate.netresearchgate.net |
Identification and Characterization of Major and Minor Metabolites
The principal metabolic pathway for this compound is not oxidation via the CYP450 system, but rather glucuronidation followed by lactonization. drugbank.comclinpgx.org The major metabolite found in human plasma is pitavastatin lactone. drugbank.comfda.govmedchemexpress.comtargetmol.com This lactone is formed through an ester-type pitavastatin glucuronide conjugate, a reaction catalyzed by uridine 5'-diphosphate (UDP) glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7. drugbank.comfda.gov
A minor metabolite, 8-hydroxy pitavastatin, is formed through the limited action of CYP2C9. nih.gov However, the lactone form is the most predominant metabolite. drugbank.comfda.gov It is important to note that pitavastatin lactone itself is not further metabolized by CYP enzymes. nih.gov
Table 2: Major and Minor Metabolites of this compound
| Metabolite | Formation Pathway | Key Enzymes | Reference |
|---|---|---|---|
| Pitavastatin Lactone | Glucuronidation and subsequent lactonization | UGT1A3, UGT2B7 | drugbank.comfda.govmedchemexpress.comtargetmol.com |
| 8-Hydroxy Pitavastatin | Oxidation | CYP2C9 | nih.gov |
Species-Dependent Metabolic Pathways of this compound
The metabolism of this compound exhibits species-dependent variations. For instance, the beta-oxidation of the dihydroxy heptanoic side chain is a metabolic pathway that primarily occurs in rodents. semanticscholar.org While detailed comparative metabolic profiles across multiple preclinical species are not extensively documented in the provided search results, the general consensus is that metabolism is a primary route of elimination for most statins, with the notable exception of pitavastatin, which is only slightly metabolized. semanticscholar.org
Elimination and Excretion Pathways in Animal Models
Biliary Excretion Routes and Contribution to Drug Disposition
Biliary excretion is a major pathway for the elimination of this compound. nih.gov Preclinical studies in rats have demonstrated that pitavastatin is selectively distributed to the liver and excreted into the bile largely in its unchanged form. nih.govnih.gov This extensive biliary excretion contributes significantly to the drug's disposition.
In dogs with diverted bile flow, a significant portion of the administered dose was recovered in the bile as unchanged pitavastatin and its lactone metabolite. researchgate.net The biliary clearance of pitavastatin was found to be considerably higher than that of its lactone. researchgate.net Furthermore, studies in these models suggest the occurrence of enterohepatic recirculation, where the drug is reabsorbed from the intestine after biliary excretion, which can prolong its duration of action. researchgate.netresearchgate.net
The transporter protein BCRP (ABCG2) plays a crucial role in the biliary excretion of pitavastatin in mice. nih.gov Studies in Bcrp1 knockout mice showed a tenfold decrease in the biliary excretion clearance of pitavastatin compared to control mice. nih.gov In contrast, the contribution of multidrug resistance-associated protein 2 (MRP2) appears to be minor. nih.gov
Renal Excretion Characteristics
Renal excretion is a less significant route for the elimination of this compound. The majority of the drug is excreted in the feces, which is consistent with its primary elimination via biliary routes. nih.gov Approximately 15% of an administered dose is excreted in the urine. nih.gov Less than 5% of a dose is excreted in the urine as unchanged drug. mdpi.com
Drug Transporter Interactions in Preclinical Systems
The disposition of this compound is significantly influenced by various drug transporters. nih.govresearchgate.net
Hepatic Uptake: The selective uptake of pitavastatin into the liver is predominantly mediated by organic anion transporting polypeptides (OATPs), with OATP1B1 being the most significant transporter, accounting for approximately 90% of the total hepatic uptake. mdpi.comnih.govdoi.org OATP1B3 and OATP2B1 also contribute to a lesser extent. mdpi.comdoi.org The high affinity of pitavastatin for these hepatic uptake transporters contributes to its liver-selective distribution. nih.gov
Biliary Efflux: As mentioned earlier, Breast Cancer Resistance Protein (BCRP/ABCG2) is a key transporter involved in the biliary excretion of pitavastatin. nih.govmdpi.com P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) also play a role in its intestinal efflux and biliary excretion. mdpi.com In vitro studies using Madin-Darby canine kidney (MDCK) II cells expressing human canalicular efflux transporters have shown significant basal-to-apical transport of pitavastatin, suggesting the involvement of multiple transporters in its biliary excretion in humans. nih.gov
Table 3: Drug Transporters Interacting with this compound in Preclinical Systems
| Transporter Family | Transporter | Location | Role | Reference |
|---|---|---|---|---|
| Organic Anion Transporting Polypeptides (OATP) | OATP1B1 | Hepatocyte (basolateral membrane) | Major contributor to hepatic uptake | mdpi.comnih.govdoi.org |
| OATP1B3 | Hepatocyte (basolateral membrane) | Minor contributor to hepatic uptake | mdpi.comdoi.org | |
| OATP2B1 | Hepatocyte (basolateral membrane) | Minor contributor to hepatic uptake | mdpi.comdoi.org | |
| ATP-Binding Cassette (ABC) Transporters | BCRP (ABCG2) | Hepatocyte (canalicular membrane), Intestine | Biliary and intestinal efflux | nih.govmdpi.com |
| P-glycoprotein (P-gp/MDR1) | Hepatocyte (canalicular membrane), Intestine | Biliary and intestinal efflux | mdpi.com | |
| MRP2 | Hepatocyte (canalicular membrane), Intestine | Biliary and intestinal efflux | nih.govmdpi.com |
Interactions with Organic Anion Transporting Polypeptides (OATPs: SLCO1B1, SLCO1B3, OATP1B2)
This compound's entry into hepatocytes, its primary site of action, is heavily mediated by Organic Anion Transporting Polypeptides (OATPs). In humans, OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by the SLCO1B3 gene) are key players in this process. nih.govresearchgate.net Preclinical studies have demonstrated that this compound is a substrate for these transporters. nih.govsolvobiotech.comdrugbank.com It has been shown that the hepatic uptake of this compound is predominantly handled by OATP1B1. nih.govnih.govresearchgate.netdoi.orgsemanticscholar.org The importance of OATP1B1 is further highlighted by the fact that genetic variations in the SLCO1B1 gene can significantly alter the pharmacokinetics of this compound. nih.govnih.govresearchgate.netnih.govnih.gov
In vitro experiments using cells that express these transporters have been crucial in characterizing these interactions. For instance, the uptake of this compound in human hepatocytes can be inhibited by substances known to block OATP1B1/OATP1B3 and OATP1B1/OATP2B1, confirming the major contribution of OATP1B1 to its hepatic uptake. nih.govdoi.org Mechanistic modeling of data from plated cryopreserved human hepatocytes has estimated the unbound affinity constant (Km, u) for this compound to be 1.59 µM, indicating a high affinity for the uptake transporters. nih.gov
In preclinical animal models, such as rats, the rodent ortholog OATP1B2 plays a significant role in the hepatic uptake of this compound. acs.org The use of models like the isolated perfused rat liver (IPRL) helps in understanding the mechanistic details of OATP-mediated pharmacokinetics in a preclinical setting. acs.org
| Transporter | Gene | Species | Key Findings in Preclinical Models |
| OATP1B1 | SLCO1B1 | Human | Predominant transporter for hepatic uptake. nih.govdoi.orgsemanticscholar.org Genetic polymorphisms significantly impact this compound plasma concentrations. nih.govnih.gov |
| OATP1B3 | SLCO1B3 | Human | Contributes to the hepatic uptake of this compound, alongside OATP1B1. nih.govresearchgate.net |
| OATP1B2 | Slco1b2 | Rodent | A key transporter mediating hepatic uptake in rats. acs.org |
Involvement of Efflux Transporters (e.g., ABCB1, ABCC3, ABCG2)
Efflux transporters from the ATP-binding cassette (ABC) superfamily are crucial in moving substances out of cells, influencing the disposition of many drugs. researchgate.netnih.gov For this compound, key efflux transporters include ABCB1 (P-glycoprotein), ABCC1, and ABCG2 (Breast Cancer Resistance Protein or BCRP). nih.govmdpi.com
Role of P-glycoprotein (P-gp) in this compound Disposition
Pharmacogenetic data supports this, showing that while the pharmacokinetics of other statins can be susceptible to genetic variations in both SLCO1B1 and ABCG2, this compound's pharmacokinetics are primarily influenced by SLCO1B1 variants, indicating a less significant role for efflux transporters like P-gp and BCRP in its systemic exposure. nih.gov
Physiologically-Based Biokinetic (PBK) Modeling for Preclinical Data Analysis
Physiologically-based biokinetic (PBK) modeling, often referred to as physiologically-based pharmacokinetic (PBPK) modeling, is a mathematical approach used to simulate the fate of a drug in the body. nih.govresearchgate.netnih.gov These models integrate physicochemical properties of the drug with physiological data to predict its absorption, distribution, metabolism, and excretion (ADME). researchgate.net For this compound, PBPK models are developed using preclinical in vitro and pharmacokinetic data. nih.govresearchgate.net
Application of In Vitro-to-In Vivo Extrapolation (IVIVE) Approaches
A critical component of modern PBPK modeling is in vitro-to-in vivo extrapolation (IVIVE). scitovation.comnih.gov This technique uses data from in vitro experiments to parameterize and validate the PBPK models, which can then predict in vivo pharmacokinetics. nih.govresearchgate.nettoxicology.org For this compound, in vitro data on its transport via OATPs and metabolism are incorporated into bottom-up PBPK models. researchgate.net
This IVIVE approach allows for the prediction of human biokinetics without relying on animal testing, by using, for example, proteomics-based scaling factors to account for differences in transporter expression between in vitro systems and in vivo organs. researchgate.net However, a general challenge in IVIVE for OATP substrates is an underprediction of hepatic intrinsic clearance, which sometimes necessitates the use of empirical scaling factors. nih.gov
Compartmental Modeling of Hepatic Uptake Kinetics across Species
To specifically investigate the kinetics of liver uptake, nonlinear compartmental models are employed. nih.govresearchgate.net These models are essential for analyzing in vitro hepatocyte uptake data for this compound across different preclinical species like rats and dogs, as well as humans. nih.gov
By fitting these compartmental models to experimental data, researchers can estimate key parameters such as active uptake clearance, passive diffusion, and intracellular binding. nih.gov This cross-species analysis has revealed that uptake kinetic parameters can differ between rats and humans. nih.gov Such modeling efforts provide a deeper, mechanistic understanding of the transport processes and help refine the extrapolation of preclinical findings to predict human pharmacokinetics. nih.govresearchgate.net
| Modeling Approach | Description | Application for this compound |
| PBK/PBPK Modeling | Integrates drug-specific and physiological data to simulate ADME processes. | PBPK models for this compound are developed and validated using preclinical and clinical data to predict drug-drug interactions and effects of genetic polymorphisms. nih.govresearchgate.netnih.gov |
| IVIVE | Uses in vitro data to predict in vivo outcomes. | In vitro transporter and metabolism data are used to build bottom-up PBPK models, aiming to predict human pharmacokinetics without animal data. researchgate.net |
| Compartmental Modeling | Uses defined compartments to model the transfer and distribution of a drug. | Mechanistic two-compartment models are used to analyze in vitro hepatocyte uptake data, estimating kinetic parameters across species. nih.govnih.gov |
Drug Discovery and Repurposing Research for Z Pitavastatin
Rationale for Repurposing (Z)-Pitavastatin in Non-Dyslipidemic Conditions
The rationale for exploring new therapeutic uses for this compound stems from its demonstrated effects on fundamental cellular processes such as inflammation, cell proliferation, immune response, and microbial interactions. These "off-target" effects provide a strong basis for investigating its potential in oncology, immunology, and infectious diseases.
This compound exhibits significant anti-inflammatory properties. researchgate.netnih.gov Studies have shown its ability to suppress key pro-inflammatory mediators. For instance, it has been observed to reduce serum levels of monocyte chemoattractant protein-1 (MCP-1), a crucial chemokine in attracting monocytes to sites of inflammation. droracle.ai Research also indicates that this compound can inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α), in various cell types. researchgate.netnih.gov In human breast cancer cells (MCF-7), this compound was found to decrease IL-6 production by inhibiting NF-κB activation. spandidos-publications.com These findings suggest a broad anti-inflammatory profile, making it a candidate for conditions characterized by chronic inflammation. droracle.ainih.gov
The potential of this compound as an anticancer agent has been extensively investigated across numerous cancer types. researchgate.netresearchgate.net Preclinical studies have demonstrated its efficacy in inhibiting the growth and proliferation of various cancer cell lines. researchgate.netmdpi.com
Cervical Cancer: In cervical cancer cell lines (Ca Ski, HeLa, and C-33 A), this compound significantly inhibited cell viability, induced cell-cycle arrest, and promoted apoptosis. mdpi.com
Liver Cancer: It has been shown to suppress the viability and colony formation of liver cancer cells (Huh-7 and SMMC7721) and inhibit tumor growth in mouse models. dovepress.com
Colorectal Cancer (CRC): Research suggests this compound can help overcome chemoresistance. In models of high-glucose conditions, it synergistically enhanced the cytotoxic effects of 5-fluorouracil (B62378) (5-FU) in resistant CRC cells. researchgate.netnih.gov
Breast Cancer: Studies on triple-negative breast cancer (TNBC) cells indicate that this compound can trigger a form of cell death known as autophagy-dependent ferroptosis. mdpi.com It also inhibited the proliferation of MCF-7 breast cancer cells. spandidos-publications.com
Lung Cancer: this compound has demonstrated strong inhibitory effects on both lung cancer cells and angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.comarchivesofmedicalscience.com
Other Cancers: Its anticancer activity has also been noted in oral cancer, glioma, and cholangiocarcinoma cells. frontiersin.orgmdpi.comdovepress.com
These diverse anticancer activities highlight the potential of this compound as a repurposed therapeutic, either as a monotherapy or in combination with existing chemotherapy agents. researchgate.net
This compound possesses potent immunomodulatory effects, particularly on T-cell function. nih.govnih.gov T-cells are key players in the adaptive immune system and are centrally involved in autoimmune diseases and the inflammatory component of atherosclerosis. nih.gov
Studies have shown that this compound is a highly potent inhibitor of human T-cell proliferation at nanomolar concentrations. mdpi.com It effectively suppresses the production of key cytokines by activated T-cells, including IL-2, IFN-γ, IL-6, and TNF-α. nih.gov Furthermore, it has been shown to down-regulate the expression of chemokine receptors CCR2 and CCR5 on monocytes, which could inhibit their recruitment to inflammatory sites. nih.govresearchgate.net These findings suggest that this compound could be repositioned for the treatment of T-cell-mediated autoimmune diseases. mdpi.com
A novel area of repurposing research for this compound is its use as an adjuvant to enhance the efficacy of conventional antifungal drugs. nih.govnih.gov The fungistatic nature of drugs like Fluconazole (B54011) (FLC) can lead to tolerance and treatment failure, particularly in infections caused by pathogens like Candida albicans. nih.govbohrium.comresearchgate.net
A large-scale screening of FDA-approved drugs identified this compound as a promising adjuvant that can convert the activity of FLC from fungistatic (inhibiting growth) to fungicidal (killing the fungus). bohrium.commdpi.com This synergistic effect was observed at low concentrations of this compound. nih.gov In vivo studies using a mouse model of invasive fungal infection confirmed that the combination of this compound and FLC significantly enhanced antifungal efficacy. nih.govbohrium.com This suggests a potential new strategy to combat drug-tolerant fungal infections.
Preclinical Evidence Supporting New Therapeutic Avenues for this compound
The rationale for repurposing this compound is underpinned by substantial preclinical evidence that elucidates the molecular mechanisms behind its diverse biological effects.
The pleiotropic effects of this compound are largely attributed to its inhibition of HMG-CoA reductase, which not only reduces cholesterol synthesis but also depletes essential downstream isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.com These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras and Rho, which are master regulators of numerous cellular signaling pathways. archivesofmedicalscience.com
Anti-Inflammatory and Immunomodulatory Mechanisms: The anti-inflammatory and immunomodulatory effects of this compound are mediated through the disruption of key signaling cascades.
Inhibition of Pro-inflammatory Pathways: It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor in the inflammatory response. spandidos-publications.comresearchgate.net
Suppression of T-Cell Signaling: In human T-cells, this compound selectively inhibits the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This leads to reduced activity of the transcription factor activating protein-1 (AP-1), which is critical for the expression of inflammatory cytokines like IL-2 and IFN-γ. nih.govnih.gov
Induction of T-Cell Apoptosis: At low concentrations, this compound induces apoptosis in activated T-cells by promoting the hyperphosphorylation of ERK1/2 and activating caspases-9, -3, and -7. mdpi.com
Anticancer Mechanisms: The anticancer properties of this compound involve multiple mechanisms that disrupt cancer cell survival, proliferation, and metastasis.
Induction of Apoptosis: this compound triggers programmed cell death in various cancer cells by activating the intrinsic apoptosis pathway. This involves the activation of caspases (caspase-3, -9), an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. researchgate.netmdpi.comdovepress.com
Cell Cycle Arrest: It can halt the cancer cell cycle at different phases (G1 or G2/M), preventing cell division. mdpi.comdovepress.com
Inhibition of Survival Pathways: The compound suppresses critical cancer survival signaling pathways, including the PI3K/AKT/mTOR and Ras/Raf/MEK cascades. mdpi.comarchivesofmedicalscience.com
Autophagy Flux Blockade: In some cancer cells, this compound blocks autophagy flux, which leads to the accumulation of the FOXO3a protein. This, in turn, induces endoplasmic reticulum (ER) stress and subsequent apoptosis. frontiersin.org
Antifungal Adjuvant Mechanism: The synergistic effect of this compound with antifungal agents is also linked to its primary mechanism of HMG-CoA reductase inhibition, but in the fungal pathogen itself.
Inhibition of Fungal HMG-CoA Reductase: By inhibiting the fungal enzyme, this compound impedes the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov
Disruption of Ubiquinone Biosynthesis and ROS Generation: More specifically, this inhibition disrupts the ubiquinone biosynthesis pathway in fungi. The lack of ubiquinone, a key component of the mitochondrial electron transport chain, leads to the generation of toxic reactive oxygen species (ROS), which induces apoptosis and disrupts essential cellular functions like Golgi transport, ultimately resulting in fungal cell death. nih.govnih.govbohrium.com
Table 1: Summary of Preclinical Anticancer Research on this compound
| Cancer Type | Key Findings | Investigated Mechanisms | Citations |
|---|---|---|---|
| Cervical Cancer | Inhibited cell viability and migration; induced apoptosis and cell cycle arrest. | Activation of Caspase-3, PARP, Bax; Inactivation of Bcl-2; Mediated by PI3K/AKT and MAPK pathways. | mdpi.com |
| Colorectal Cancer | Overcame 5-FU chemoresistance; inhibited cell proliferation and migration. | Induced apoptosis and autophagy; Activated PERK/ATF4/CHOP pathway; Decreased YAP expression. | researchgate.netnih.gov |
| Liver Cancer | Inhibited cell growth and colony formation; induced G1 phase arrest and apoptosis. | Promoted cleavage of Caspase-9 and Caspase-3. | dovepress.com |
| Breast Cancer | Inhibited proliferation; suppressed IL-6 production. | Triggered autophagy-dependent ferroptosis; Inhibited NF-κB activation via Rho kinase pathway. | spandidos-publications.commdpi.com |
| Lung Cancer | Inhibited cancer cell growth and angiogenesis. | Suppressed Ras/Raf/MEK and PI3K/Akt/mTOR signaling. | mdpi.comarchivesofmedicalscience.com |
| Oral & Colon Cancer | Induced apoptosis by blocking autophagy flux. | Stabilized FOXO3a protein, leading to ER stress-mediated apoptosis via the PERK-CHOP pathway. | frontiersin.org |
Table 2: Mechanistic Basis for Repurposing this compound
| Therapeutic Area | Key Mechanisms of Action | Affected Pathways/Molecules | Citations |
|---|---|---|---|
| Anti-inflammatory | Suppression of pro-inflammatory cytokine and chemokine production. | Inhibition of NF-κB, MCP-1, IL-6, TNF-α. | researchgate.netdroracle.ainih.govspandidos-publications.com |
| Immunomodulatory | Inhibition of T-cell proliferation and cytokine production; induction of T-cell apoptosis. | Suppression of ERK/p38/AP-1 signaling; Activation of Caspases. | nih.govnih.govmdpi.com |
| Anticancer | Induction of apoptosis and cell cycle arrest; Inhibition of survival pathways; Blockade of autophagy flux. | Caspase activation; PI3K/AKT/mTOR, MAPK, and Ras inhibition; FOXO3a accumulation. | frontiersin.orgmdpi.comdovepress.comarchivesofmedicalscience.com |
| Antifungal Adjuvant | Inhibition of fungal HMG-CoA reductase; Disruption of ubiquinone biosynthesis. | Generation of Reactive Oxygen Species (ROS); Induction of fungal apoptosis. | nih.govnih.govbohrium.com |
Studies on Combination Therapies in Preclinical Models
Preclinical research has explored the potential of this compound in combination with various therapeutic agents, primarily in the context of cancer and metabolic diseases. These studies, conducted in cell lines and animal models, aim to identify synergistic or additive effects that could enhance therapeutic outcomes.
Oncology
In the field of oncology, this compound has been investigated in combination with standard chemotherapeutic drugs and targeted agents across a range of cancer types. The rationale often stems from the role of the mevalonate (B85504) pathway, which this compound inhibits, in cancer cell proliferation, survival, and migration.
A significant number of in vitro studies have demonstrated that this compound can enhance the anti-proliferative effects of chemotherapeutic agents. For instance, a synergistic cytotoxic effect was observed when this compound was combined with doxorubicin (B1662922) in breast cancer cells. researchgate.netresearchgate.net Similarly, combination treatment with gemcitabine (B846) and this compound showed a greater anticancer effect than gemcitabine alone in human pancreatic carcinoma cell lines. researchgate.net This combination was found to synergistically suppress the proliferation of MIA PaCa-2 cells through cell cycle arrest and activation of apoptosis. uci.edu In melanoma cells, combining this compound with dacarbazine (B1669748) resulted in synergistic cell death and induced a G1 cell cycle arrest. researchgate.netresearchgate.net
Studies in ovarian cancer have also shown promising results. The combination of this compound with the BH3 mimetic ABT-737 or the PI3K inhibitor pictilisib (B1683980) was more effective than this compound alone in cell growth assays. spandidos-publications.com Specifically, ABT-737 and pictilisib potentiated the cell death induced by this compound in several ovarian cancer cell lines. spandidos-publications.com Further research demonstrated that combining paclitaxel (B517696) with this compound resulted in a significant synergistic anti-cancer effect in chemoresistant high-grade serous carcinoma cell lines. nih.gov Similarly, the combination of carboplatin (B1684641) with this compound showed a strong synergistic and cytotoxic effect in a carboplatin and paclitaxel-resistant cell line. mdpi.com
In triple-negative breast cancer (TNBC), the combination of the AKT inhibitor AZD5363 with this compound induced significant cell death compared to either agent alone in both cell lines and mouse xenograft models. biorxiv.org Another study in breast cancer cells showed that combining this compound or simvastatin (B1681759) with a doxorubicin/cyclophosphamide regimen led to an increase in apoptotic markers. researchgate.net
For colorectal cancer, particularly in high-glucose conditions mimicking hyperglycemia, this compound was found to synergistically enhance the cytotoxic effect of 5-fluorouracil (5-FU) and inhibit the growth of 5-FU-resistant cells. researchgate.net
The proposed mechanisms for these synergistic effects often involve the induction of apoptosis. For example, in breast cancer cells treated with doxorubicin, this compound increased the levels of p53 and the cell cycle regulator p21. researchgate.net In melanoma cells, the combination with dacarbazine led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net
Table 1: Preclinical Combination Studies of this compound in Oncology
| Cancer Type | Combination Agent | Preclinical Model | Key Findings | Citation |
|---|---|---|---|---|
| Pancreatic Cancer | Gemcitabine | Human MIA PaCa-2 cell line, Balb/c murine xenograft model | Greater anticancer effect than gemcitabine alone; synergistic suppression of proliferation. researchgate.netuci.edu | researchgate.netuci.edu |
| Melanoma | Dacarbazine (DTIC) | Human A375 and WM115 melanoma cells | Synergistic cell death; G1 cell cycle arrest. researchgate.net | researchgate.net |
| Breast Cancer | Doxorubicin | MCF7 breast cancer cells | Synergistic cytotoxicity and cell death; increased p53 and p21 levels. researchgate.net | researchgate.net |
| Breast Cancer (TNBC) | AZD5363 (AKT inhibitor) | TNBC cell lines, HCC70 TNBC xenografts | Significant induction of cell death compared to single agents. biorxiv.org | biorxiv.org |
| Breast Cancer | Doxorubicin/ Cyclophosphamide | MDA-MB-231 breast cancer cells | Increased expression of apoptotic markers. researchgate.net | researchgate.net |
| Ovarian Cancer | ABT-737, Pictilisib | Ovcar-3 and Igrov-1 ovarian cancer cell lines | Additive effect in cell growth assays; potentiation of pitavastatin-induced cell death. spandidos-publications.com | spandidos-publications.com |
| Ovarian Cancer | Paclitaxel | OVCAR8 and OVCAR8 PTX R P chemoresistant cell lines | Strong synergistic cytotoxic effect. nih.gov | nih.gov |
| Ovarian Cancer | Carboplatin | OVCAR8 PTX R P chemoresistant cell line | Strong synergistic cytotoxic effect. mdpi.com | mdpi.com |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | SW480 CRC cell line (high glucose) | Synergistically promoted 5-FU-mediated cytotoxic effect. researchgate.net | researchgate.net |
Metabolic and Cardiovascular Diseases
In the context of metabolic diseases, research has explored the combination of this compound with other agents to improve outcomes in conditions like type 2 diabetes. A study in a high-fat diet and streptozotocin-induced type 2 diabetes mouse model investigated the effects of this compound in combination with L-glutamine. nih.govmdpi.com The combination therapy showed significant amelioration in insulin (B600854) resistance, glucose intolerance, and lipid profiles compared to monotherapies. nih.gov Furthermore, the combination treatment led to a significant increase in the number of pancreatic islets due to β-cell regeneration and reduced β-cell death. nih.govmdpi.com
For cardiovascular applications, the combination of this compound with eicosapentaenoic acid (EPA) has been proposed to investigate effects on coronary plaque volume and characteristics. nih.gov Another area of investigation is the combination with ezetimibe, a cholesterol absorption inhibitor. Preclinical rationale and subsequent clinical trials have suggested that this combination provides a stronger LDL-C-lowering effect than this compound monotherapy. jst.go.jpjst.go.jp Additionally, a preclinical study on isolated rat aortic strips suggested that this compound exhibits calcium channel blocking activity, which could potentiate the vasorelaxant effects of amlodipine, indicating a potential for additive effects in treating hypertension and hyperlipidemia. mdpi.com
Table 2: Preclinical Combination Studies of this compound in Metabolic and Cardiovascular Diseases
| Disease Model | Combination Agent | Preclinical Model | Key Findings | Citation |
|---|---|---|---|---|
| Type 2 Diabetes | L-Glutamine | High-fat diet + streptozotocin-induced T2D mouse model | Ameliorated insulin resistance, glucose intolerance, and lipid profile; induced β-cell regeneration. nih.govmdpi.com | nih.govmdpi.com |
| Hypercholesterolemia | Ezetimibe | N/A (Rationale for clinical trials) | Stronger LDL-C lowering effect than monotherapy. jst.go.jpjst.go.jp | jst.go.jpjst.go.jp |
| Hypertension/ Hyperlipidemia | Amlodipine | Isolated rat aortic strips | Potentiated vasorelaxant effects, suggesting additive benefits. mdpi.com | mdpi.com |
Advanced Analytical Methodologies for Z Pitavastatin Research
Chromatographic Techniques for Analysis and Quantification of (Z)-Pitavastatin and its Metabolites
Chromatographic methods are the cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their metabolites from complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative determination of this compound and its metabolites in biological fluids. researchgate.netresearchgate.net This method offers high selectivity and sensitivity, making it ideal for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected. researchgate.net
Research has focused on developing and validating LC-MS/MS methods for the simultaneous determination of pitavastatin (B1663618) and its primary metabolite, pitavastatin lactone, in human plasma and urine. researchgate.netnih.gov A key challenge in this analysis is the interconversion between pitavastatin and its lactone metabolite in plasma, which can lead to inaccurate quantification. researchgate.netnih.gov To address this, a procedure involving the addition of a pH 4.2 buffer to freshly collected plasma samples has been developed to inhibit this conversion. nih.gov
LC-MS/MS methods typically involve sample pretreatment, such as protein precipitation with acetonitrile (B52724), followed by chromatographic separation on a C18 reverse-phase column. researchgate.net Detection is performed using electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode. researchgate.netnih.gov The MRM transitions monitored are specific to the parent drug and its metabolite, ensuring high selectivity. researchgate.netnih.gov For instance, the transition m/z 422.2 → 290.3 is monitored for pitavastatin and m/z 404.2 → 290.3 for pitavastatin lactone. nih.gov These methods have been successfully applied to pharmacokinetic studies in human volunteers. researchgate.netnih.gov
A liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) method has also been developed for the identification and quantification of several statins, including pitavastatin, and their active metabolites in human blood plasma. uni-saarland.de
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Details | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.gov |
| Analytes | Pitavastatin and Pitavastatin Lactone | nih.gov |
| Matrix | Human Plasma, Urine | nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile; pH adjustment to 4.2 to prevent interconversion | researchgate.netnih.gov |
| Chromatographic Column | C18 reverse-phase column | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) - Positive Ion | researchgate.netnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |
| MRM Transitions | Pitavastatin: m/z 422.2 → 290.3; Pitavastatin Lactone: m/z 404.2 → 290.3 | nih.gov |
| Application | Pharmacokinetic studies | researchgate.netnih.gov |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine quality control and assay of this compound in pharmaceutical formulations. pharmacyjournal.orgnanobioletters.com The development of a stability-indicating HPLC method is critical to ensure that the drug can be accurately quantified in the presence of its degradation products. pharmacyjournal.org
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. japsonline.comresearchgate.net These methods demonstrate good specificity, linearity, accuracy, precision, and robustness. pharmacyjournal.orgjapsonline.com A typical RP-HPLC method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or ortho-phosphoric acid solution). nanobioletters.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where pitavastatin exhibits maximum absorbance, such as 220 nm or 286 nm. nanobioletters.comresearchgate.net
For instance, one validated method uses a mobile phase of phosphate buffer (pH 6.4) and methanol (B129727) in a 50:50 v/v ratio with a flow rate of 1 ml/min and detection at 286 nm. nanobioletters.com This method showed linearity in the concentration range of 25-200 µg/ml with a correlation coefficient of 0.999. nanobioletters.com Another method employed a gradient mixture of 0.55% v/v ortho-phosphoric acid (pH 3.2) and a mixture of acetonitrile and the same acid solution, with detection at 220 nm. researchgate.net
Experimental design, such as a simplex centroid design, has been utilized to optimize the mobile phase composition to achieve the best chromatographic separation. japsonline.com The validation of these methods includes forced degradation studies under various stress conditions (acid, base, oxidation, thermal, and photolytic) to prove their stability-indicating capability. pharmacyjournal.orgajpaonline.com
Table 2: HPLC Method Validation Parameters for this compound
| Validation Parameter | Typical Findings | Reference |
|---|---|---|
| Linearity Range | 10–500 ng/ml; 25-200 µg/ml | nanobioletters.comjapsonline.com |
| Correlation Coefficient (r²) | > 0.999 | nanobioletters.comjapsonline.com |
| Accuracy (Recovery) | 99.27% to 101.87% | ajpaonline.com |
| Precision (%RSD) | < 2.0% | ajpaonline.com |
| Limit of Detection (LOD) | 1.949 ng/ml; 6.6 ng/band (HPTLC) | japsonline.comakjournals.com |
| Limit of Quantification (LOQ) | 5.907 ng/ml; 20.0 ng/band (HPTLC) | japsonline.comakjournals.com |
Spectroscopic and Thermal Characterization Techniques in this compound Research
Spectroscopic and thermal analysis techniques are indispensable for the solid-state characterization of this compound, providing information on its chemical structure, purity, and thermal behavior. researchgate.netresearchgate.netnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification and purity confirmation of this compound by identifying its characteristic functional groups. researchgate.netresearchgate.netonlinescientificresearch.com The FTIR spectrum of a substance provides a unique fingerprint based on the absorption of infrared radiation by its chemical bonds.
In the analysis of pitavastatin, the FTIR spectrum is used to confirm the presence of key functional groups. onlinescientificresearch.com The principal IR absorption peaks observed for pitavastatin include those corresponding to O-H stretching (around 3282 cm⁻¹), C=O stretching (around 1599 cm⁻¹), and C=C bending (around 1409 cm⁻¹). onlinescientificresearch.com The presence of these peaks in the spectrum of a sample confirms the identity and purity of the pitavastatin. researchgate.netonlinescientificresearch.com FTIR is also employed to study the compatibility of pitavastatin with various excipients in pharmaceutical formulations by detecting any changes in the characteristic peaks that might indicate a chemical interaction. scienceopen.com
Table 3: Characteristic FTIR Absorption Peaks for this compound
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretching | ~3282.17 | onlinescientificresearch.com |
| C=O Stretching | ~1599.91 | onlinescientificresearch.com |
| C=C Bending | ~1409.82 | onlinescientificresearch.com |
| C-N Stretching | ~1214.85 | onlinescientificresearch.com |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis and purity assessment of this compound in bulk and pharmaceutical dosage forms. ajrconline.orgwjpps.com The method is based on the measurement of the absorption of UV-Vis radiation by the analyte in solution.
For the estimation of pitavastatin, a suitable solvent is chosen, and the wavelength of maximum absorbance (λmax) is determined. ajrconline.org In 0.1N HCl, pitavastatin exhibits a λmax at approximately 249.5 nm. ajrconline.org The method is validated according to ICH guidelines for parameters such as linearity, accuracy, and precision. ajrconline.orgwjpps.com Beer's law is typically obeyed over a specific concentration range, for example, 2-12 µg/ml, with a high correlation coefficient (e.g., 0.9996). ajrconline.org
The accuracy of the method is confirmed by recovery studies, with mean percent recovery values around 99.83%. ajrconline.org The precision is evaluated by intra-day and inter-day studies, with the relative standard deviation (%RSD) being less than 2%. ajrconline.orgwjpps.com The sensitivity of the method is determined by calculating the limit of detection (LOD) and limit of quantification (LOQ). ajrconline.orgwjpps.com UV-Vis spectrophotometry is also used in stability-indicating assays, where the drug is subjected to various stress conditions to assess its degradation. wjpps.com
Table 4: Validation Parameters for UV-Vis Spectrophotometric Method for this compound
| Parameter | Typical Value | Reference |
|---|---|---|
| λmax | 249.5 nm (in 0.1N HCl) | ajrconline.org |
| Linearity Range | 2-12 µg/ml | ajrconline.org |
| Correlation Coefficient (r²) | 0.9996 | ajrconline.org |
| Mean % Recovery | 99.83 ± 0.39% | ajrconline.org |
| Intra-day Precision (%RSD) | < 2% | ajrconline.orgwjpps.com |
| Inter-day Precision (%RSD) | < 2% | ajrconline.orgwjpps.com |
| LOD | 0.122 µg/mL | ajrconline.org |
| LOQ | 0.371 µg/mL | ajrconline.org |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in Research
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial thermal analysis techniques used in the solid-state characterization of this compound. nih.govardena.comresearchgate.net These methods provide information about the physical and chemical changes that occur in a material as a function of temperature. researchgate.net
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is used to determine thermal events such as melting point, glass transitions, crystallization, and polymorphic transitions. researchgate.net In the context of pitavastatin research, DSC is used to identify the melting point of the drug and to study its thermal stability and compatibility with excipients in a formulation. researchgate.netnih.gov
TGA measures the change in mass of a sample as a function of temperature or time. ardena.com It is used to determine the thermal stability and composition of a material, including the presence of water (hydrates) or solvents (solvates). nih.govardena.com TGA can quantify the mass loss associated with desolvation or decomposition. ardena.com When coupled with a mass spectrometer (TGA-MS), it can identify the evolved gases, providing definitive information about the nature of the mass loss. ardena.com For example, TGA can determine if a mass loss is due to the release of water or an organic solvent. ardena.com
These thermal analysis techniques are vital during preformulation studies to select suitable excipients and to ensure the development of a stable drug product. nih.gov
Table 5: Applications of Thermal Analysis in this compound Research
| Technique | Application | Information Provided | Reference |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Melting point determination, thermal stability, excipient compatibility | Heat flow associated with thermal transitions (melting, glass transition, crystallization) | researchgate.netnih.govresearchgate.net |
| Thermogravimetric Analysis (TGA) | Thermal stability, composition analysis, desolvation/dehydration studies | Mass loss as a function of temperature | nih.govardena.com |
| TGA-Mass Spectrometry (TGA-MS) | Identification of evolved gases during thermal decomposition | Nature of volatiles released (e.g., water, solvents) | ardena.com |
X-ray Diffraction (XRD) for Crystalline Form Analysis in Research
X-ray Diffraction (XRD) is a critical analytical technique in pharmaceutical research for the characterization of the solid-state properties of active pharmaceutical ingredients. For Pitavastatin, which can exist in various crystalline forms known as polymorphs, XRD is instrumental in identifying and differentiating these structures. researchgate.net Polymorphism can significantly influence the physical and chemical properties of a compound, including its stability and dissolution rate. researchgate.net Research has identified numerous crystalline forms of Pitavastatin salts, primarily Pitavastatin calcium, each defined by a unique powder X-ray diffraction (PXRD) pattern. researchgate.netgoogle.com
The differentiation between polymorphs is achieved by analyzing the position of the diffraction peaks in the PXRD spectrum, which are expressed in degrees 2-theta (2θ). researchgate.net For instance, the stable polymorph of this compound calcium salt is characterized by distinct peaks at 2θ values of 10.40°, 13.20°, and 30.16°. Extensive research has cataloged the characteristic peaks for several other polymorphic forms of Pitavastatin salts, providing a reference for solid-state characterization. researchgate.netgoogle.com The solvent and the method of crystallization are crucial factors in determining which polymorphic form is produced. researchgate.net
Below is a data table summarizing the characteristic PXRD peaks for various reported crystalline forms of Pitavastatin salts.
Table 1: Characteristic 2θ Peaks for Various Pitavastatin Polymorphs
| Crystalline Form | Characteristic PXRD Peaks (2θ ±0.2°) |
|---|---|
| Polymorph A | 5.0, 6.5, 6.8, 8.7, 10.0, 10.2, 10.8, 13.1, 13.5, 14.3, 15.3, 16.1, 16.8, 18.2, 18.5, 19.0, 19.9, 20.5, 21.0, 21.7, 22.3, 23.4, 24.0, 25.6, 26.2 researchgate.net |
| Polymorph C | 4.1, 5.6, 7.8, 8.3, 10.3, 11.6, 17.5, 17.9, 18.7, 19.5, 20.6, 21.5, 21.9, 23.1, 24.0, 24.8 researchgate.net |
| Polymorph E | 4.4, 5.0, 6.6, 6.8, 8.9, 10.0, 10.3, 10.8, 13.3, 13.6, 14.0, 15.2, 15.9, 16.4, 16.9, 17.8, 18.3, 18.9, 20.2, 20.4, 20.7, 20.9, 21.1, 21.6, 21.7, 22.3, 23.5, 23.8, 24.1, 24.7, 25.4, 26.6, 30.2, 34.0 researchgate.net |
| Polymorph F | 5.1, 5.6, 7.0, 8.8, 9.6, 10.2, 10.9, 11.3, 11.9, 12.5, 13.0, 13.7, 14.4, 14.7, 15.3, 15.5, 16.8, 17.6, 18.3, 19.3, 19.7, 20.6, 21.2, 21.8, 22.8, 23.1, 23.8, 24.1, 24.8, 25.7, 26.2, 26.6, 26.9, 28.4, 29.5, 29.8, 30.9 researchgate.net |
| Form H1 | 4.9, 6.9, 10.9, 14.8, 15.3, 16.6, 17.7, 19.1, 19.5, 19.9, 20.3, 21.0, 21.8 researchgate.net |
| Free Acid | 5.56, 10.57, 11.73, 13.15, 18.17, 19.36, 20.01, 21.98, 24.18, 24.73, 31.85, 45.59 google.comgoogle.com |
| Sodium Salt | 8.72, 10.42, 13.70, 19.47, 20.53, 21.78, 23.37, 25.10 google.comgoogle.com |
| Methylamine Salt | 8.61, 10.69, 16.11, 17.46, 18.13, 19.81, 20.97, 24.98, 25.76, 29.22, 36.7 google.com |
Microscopic and Particle Size Analysis for Research Formulations
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of drug delivery systems. In research involving this compound, SEM has been employed to characterize various formulations, including nanoparticles, liposomes, and orally disintegrating tablets. banglajol.infonih.govamazonaws.com
Studies on Pitavastatin-loaded liposomes revealed particles with a spherical and smooth surface, indicating successful formulation. banglajol.info Similarly, SEM analysis of optimized Pitavastatin nanoparticles confirmed their morphology. amazonaws.com In the context of solid self-emulsifying delivery systems (S-SEDDS), SEM images showed that spray-dried particles possessed smoother surfaces. researchgate.net For more complex dosage forms, such as orally disintegrating tablets (ODTs), SEM has been used to examine the internal matrix and surface topography of the tablet after sectioning. nih.gov These morphological evaluations are crucial for understanding the physical structure of the formulation, which can impact its performance and stability. core.ac.uk
The characterization of nanoparticles relies heavily on determining their size, size distribution (polydispersity index, PDI), and surface charge (zeta potential). These parameters are critical as they influence the stability, in-vivo behavior, and drug release characteristics of the nanocarriers. bioline.org.br Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion, making it a key predictor of colloidal stability. bioline.org.br
In the development of this compound nanoparticles, these techniques are routinely used. For example, a study on Pitavastatin nanoparticles developed by an emulsion solvent evaporation technique reported an average particle size of 207.8 nm, a PDI of 0.141, and a zeta potential of -20.71 mV for the optimized formulation. amazonaws.com Another study on a nanosuspension reported a zeta potential of -34.4 mV, indicating good formulation stability. researchgate.net Research on pitavastatin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles for different therapeutic applications has reported mean particle diameters ranging from 159 nm to 196 nm. jst.go.jpplos.org
The table below presents findings from various studies on this compound nanoparticle formulations.
Table 2: Particle Size and Zeta Potential of this compound Nanoparticle Formulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source |
|---|---|---|---|---|
| Optimized Nanoparticles | 207.8 | 0.141 | -20.71 | amazonaws.com |
| Lipid-Based S-SEDDS | 175.4 | Not Reported | Not Reported | researchgate.net |
| Nanosuspension | Not Reported | Not Reported | -34.4 | researchgate.net |
| PLGA Nanoparticles | 196 | Not Reported | Not Reported | jst.go.jp |
Formulation Science Research for Z Pitavastatin Excluding Dosage Forms
Preformulation Studies for Advanced Drug Delivery System Development
Preformulation studies are a critical first step in the development of advanced drug delivery systems. These investigations focus on the physicochemical properties of the active pharmaceutical ingredient (API), which in this case is (Z)-Pitavastatin, often used as its calcium or sodium salt. The data gathered from these studies are fundamental for designing stable and effective research formulations by guiding the selection of appropriate excipients and manufacturing processes.
Solubility Profiling in Relevant Research Media and pH Conditions
The solubility of this compound is a key factor influencing its dissolution and subsequent absorption. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low solubility and high permeability. nih.govnih.gov The solubility of its salt forms, such as pitavastatin (B1663618) calcium, is notably pH-dependent. nih.gov
Research indicates that pitavastatin calcium has limited solubility in distilled water but shows higher solubility in 0.1 N HCl. impactfactor.org It is very slightly soluble in water and ethanol, but soluble to slightly soluble in methanol (B129727). nih.govchemicalbook.comchemicalbook.com The pKa of pitavastatin is approximately 4.86, which explains its increased solubility in acidic environments. nih.gov The sodium salt of pitavastatin is described as being freely soluble in water, also with pH-dependent solubility. fda.gov This pH-dependent behavior is a crucial consideration for developing oral delivery systems, as the compound will encounter a wide range of pH conditions within the gastrointestinal tract.
Table 1: Solubility of Pitavastatin Salts in Various Media
| Compound | Medium | Solubility Description |
|---|---|---|
| Pitavastatin Calcium | Water | Very slightly soluble / Insoluble nih.govselleckchem.com |
| Pitavastatin Calcium | 0.1 N HCl | Highest solubility medium impactfactor.org |
| Pitavastatin Calcium | Ethanol | Very slightly soluble / Insoluble nih.govselleckchem.com |
| Pitavastatin Calcium | Methanol | Soluble / Slightly Soluble nih.govchemicalbook.comchemicalbook.com |
| Pitavastatin Calcium | DMSO | Soluble (Slightly) chemicalbook.comchemicalbook.com |
Drug-Excipient Compatibility Studies for Research Formulations
Ensuring that the active drug does not interact with the inactive ingredients (excipients) is vital for the stability of a formulation. Drug-excipient compatibility studies for this compound have been conducted using analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). impactfactor.orgijpsr.comresearchgate.net
These studies are designed to detect any physical or chemical interactions between pitavastatin and commonly used excipients. saapjournals.org Research has shown that pitavastatin calcium is compatible with a range of excipients, including diluents like lactose (B1674315) and microcrystalline cellulose, and lubricants such as magnesium stearate. google.comgoogle.comgoogleapis.com FTIR analysis has confirmed that the chemical integrity of the drug is maintained when mixed with various excipients, indicating a lack of chemical interaction. impactfactor.orgijpsr.com DSC thermograms of pitavastatin calcium show a characteristic endothermic peak corresponding to its melting point, and the absence of significant shifts in this peak when mixed with excipients further confirms compatibility. impactfactor.org
Micromeritic Characterization for Research Material Handling and Processing
Micromeritics is the science of small particles, and the characterization of these properties is essential for handling and processing powders during research and development. Key micromeritic properties include bulk density, tapped density, compressibility index (Carr's Index), Hausner's ratio, and the angle of repose. impactfactor.org
Table 2: Micromeritic Properties of Pitavastatin Calcium
| Property | Reported Value | Indication |
|---|---|---|
| Bulk Density | 0.408 g/mL researchgate.net | Good researchgate.net |
| Tapped Density | 0.476 g/mL researchgate.net | Good researchgate.net |
| Carr's Index | 14.2% researchgate.net | Good Flow impactfactor.org |
| Hausner's Ratio | 1.16 researchgate.net | Good Flow impactfactor.org |
Research on Novel Delivery Systems for Enhanced this compound Research Applications
To overcome the solubility challenges of this compound, researchers are exploring novel drug delivery systems designed to enhance its dissolution and bioavailability for research purposes.
Development and Characterization of Biodegradable Porous Carriers
One innovative approach involves the use of biodegradable porous carriers to improve the dissolution profile of poorly soluble drugs like pitavastatin calcium. ijpsnonline.com This strategy aims to increase the effective surface area of the drug by loading it onto a porous scaffold.
A study focused on formulating biodegradable porous starch-based carriers (acetostarch and ethostarch) using a solvent exchange method. ijpsnonline.com Pitavastatin calcium was then loaded into these carriers. The resulting drug-carrier systems were characterized using FTIR, X-ray powder diffraction (XRPD), and DSC. Scanning electron microscopy (SEM) analysis revealed an asymmetrical morphology with cracks, confirming the porous nature of the carriers. These formulations demonstrated high drug content and showed modified drug release patterns, with cumulative releases of over 78% for both types of porous starch carriers. This research suggests that such biodegradable platforms can effectively enhance the dissolution of pitavastatin. ijpsnonline.com
Investigation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Self-nanoemulsifying drug delivery systems (SNEDDS) represent a promising lipid-based formulation strategy for improving the oral delivery of poorly water-soluble compounds like this compound. mdpi.comeurekaselect.com SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the fluids of the gastrointestinal tract. mdpi.comnih.gov
The development of pitavastatin SNEDDS involves screening various oils (e.g., Capryol 90, oleic acid, cinnamon oil), surfactants (e.g., Tween 80, Tween 20), and co-surfactants (e.g., Transcutol P, PEG 400) for their ability to solubilize the drug and form stable nanoemulsions. mdpi.comtandfonline.comijpsdronline.com Characterization of these systems includes droplet size analysis, zeta potential measurement, and in vitro drug release studies. mdpi.comijpsdronline.com Research has shown that optimized SNEDDS formulations can produce nanoemulsions with droplet sizes around 104-175 nm and exhibit rapid and significantly enhanced drug release (over 95% in one hour) compared to the pure drug. mdpi.comijpsdronline.com The transformation of liquid SNEDDS into solid powders using adsorbents like Aerosil 200 has also been explored to create solid dosage forms with improved solubility characteristics. ijpsdronline.com
Future Directions in Z Pitavastatin Research
Emerging Research Areas and Unexplored Molecular Mechanisms of (Z)-Pitavastatin
Beyond its lipid-lowering capabilities, this compound is being investigated for its pleiotropic effects, which are cholesterol-independent actions that may offer additional cardiovascular and non-cardiovascular benefits. nih.gov These emerging areas of research are focused on its potential in oncology, infectious diseases, and inflammatory conditions, driven by the exploration of its diverse molecular mechanisms.
One of the most promising new frontiers is the application of this compound in oncology . Preclinical studies have shown that it can inhibit the proliferation of various cancer cells, including cervical cancer, triple-negative breast cancer, and glioblastoma. researchgate.netmdpi.com The proposed anticancer mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy-dependent ferroptosis. researchgate.netmdpi.com For instance, in cervical cancer cells, this compound has been shown to activate the caspase 3-dependent apoptosis pathway. mdpi.com Furthermore, research suggests that this compound may help overcome chemoresistance in cancers like metastatic colorectal cancer, particularly in hyperglycemic conditions, by promoting the cytotoxic effects of chemotherapy agents such as 5-fluorouracil (B62378). nih.gov
Another significant area of emerging research is its potential role in infectious diseases . Studies have identified this compound as a potent agent that can chemosensitize azole-resistant Candida species to antifungal drugs like fluconazole (B54011). nih.gov This synergistic effect is thought to stem from the inhibition of ubiquinone biosynthesis and the generation of reactive oxygen species, which enhances the fungicidal activity of azoles. mdpi.com This could open up new therapeutic strategies for difficult-to-treat fungal infections. nih.govmdpi.com Additionally, this compound has shown efficacy in managing dyslipidemia in patients with HIV, a population at higher risk for cardiovascular disease. hcplive.comyoutube.com
The unexplored molecular mechanisms of this compound's pleiotropic effects are a major focus of future research. These effects include improving endothelial function, reducing vascular inflammation and oxidative stress, and exerting antithrombotic actions. nih.gov The anti-inflammatory properties are of particular interest, with studies showing that this compound can inhibit the production of pro-inflammatory cytokines. nih.gov Understanding the precise signaling pathways involved in these effects could lead to the development of targeted therapies for a range of inflammatory and cardiovascular conditions.
Table 1: Emerging Therapeutic Areas and Unexplored Mechanisms of this compound
| Research Area | Potential Application | Unexplored Molecular Mechanisms | Key Findings |
|---|---|---|---|
| Oncology | Treatment of various cancers (cervical, breast, glioblastoma); Overcoming chemoresistance | Induction of apoptosis, cell cycle arrest, autophagy-dependent ferroptosis; Synergistic effects with chemotherapy agents | Inhibits cancer cell proliferation and tumor growth in preclinical models. researchgate.netmdpi.com |
| Infectious Diseases | Treatment of azole-resistant fungal infections; Management of dyslipidemia in HIV patients | Chemosensitization of antifungal drugs; Inhibition of ubiquinone biosynthesis; Generation of reactive oxygen species | Enhances the efficacy of antifungal medications and effectively manages lipid abnormalities in HIV patients. nih.govmdpi.comhcplive.com |
| Inflammatory Conditions | Reduction of vascular inflammation and oxidative stress | Modulation of pro-inflammatory cytokine production; Improvement of endothelial function | Demonstrates potent anti-inflammatory and antithrombotic effects beyond lipid-lowering. nih.gov |
Development of Advanced Preclinical Models for this compound Studies
To further investigate the novel applications and molecular mechanisms of this compound, the development of more sophisticated and relevant preclinical models is crucial. While traditional animal models such as mice, rats, and rabbits have been instrumental in studying the efficacy of statins in lowering cholesterol, there is a need for models that can more accurately recapitulate the complexities of human diseases. nih.gov
For atherosclerosis research, mouse models like the apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLr-/-) mice are widely used. ahajournals.org However, future research will likely focus on developing models that better mimic the inflammatory and metabolic aspects of human atherosclerosis, allowing for a more detailed investigation of this compound's pleiotropic effects.
In the context of oncology, preclinical studies have utilized both in vitro cancer cell lines and in vivo xenograft models in mice. mdpi.comaacrjournals.org The development of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, could provide a more accurate platform for evaluating the anticancer efficacy of this compound and for personalized medicine approaches.
For studying its potential in infectious diseases, a Caenorhabditis elegans infection model has been used to demonstrate the synergistic effects of this compound with antifungal drugs. nih.gov Future development in this area could involve the use of more complex models, such as organoid models or humanized mouse models, to better understand the host-pathogen interactions and the immunomodulatory effects of this compound.
Table 2: Advanced Preclinical Models for this compound Research
| Disease Area | Current Models | Future Directions |
|---|---|---|
| Atherosclerosis | ApoE-/- and LDLr-/- mice | Development of models that better mimic human inflammatory and metabolic profiles. |
| Oncology | Cancer cell lines, xenograft models | Patient-derived xenograft (PDX) models for personalized medicine. |
| Infectious Diseases | C. elegans infection model | Organoid and humanized mouse models to study host-pathogen interactions. |
Integration of Multi-Omics Data in Elucidating this compound's Biological Effects
The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. nih.gov The integration of multi-omics data can help to identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for predicting therapeutic response.
A key area for the application of multi-omics is in understanding the impact of this compound on the gut microbiome . Recent studies on statins in general have shown that they can modulate the gut microbiota, leading to a healthier composition and improved clinical outcomes in patients with acute coronary syndrome. nih.gov By using a combination of 16S rRNA sequencing (to analyze the composition of the gut microbiota) and serum metabolomics (to analyze the metabolic products), researchers can identify specific changes in bacterial taxa and metabolites that are associated with the therapeutic effects of this compound. nih.gov
Pharmacometabolomics , a branch of metabolomics that focuses on the study of drug effects on metabolic pathways, is another powerful tool for investigating the effects of this compound. mdpi.com By analyzing the metabolic profiles of individuals before and after treatment, researchers can identify metabolic signatures that are associated with drug efficacy and can gain insights into the underlying mechanisms of action. This approach can also help to elucidate the pleiotropic effects of this compound and to identify potential new therapeutic applications. mdpi.com
The integration of data from different omics platforms will be crucial for building comprehensive models of this compound's biological effects. This systems biology approach will enable a deeper understanding of the complex interplay between the drug, the host, and the microbiome, and will ultimately pave the way for a more personalized approach to therapy. nih.govpowertechjournal.com
Application of Computational and In Silico Modeling for this compound Drug Development and Repurposing
Computational and in silico modeling are becoming increasingly important tools in drug development and repurposing, offering the potential to accelerate the discovery process and reduce costs. researchgate.nethelsinki.fi These approaches are being applied to this compound research in several key areas.
Physiologically based pharmacokinetic (PBPK) modeling is a computational method used to predict the absorption, distribution, metabolism, and excretion of a drug in the body. nih.gov PBPK models for this compound have been developed to predict potential drug-drug interactions, which is particularly important given its unique metabolic profile with minimal involvement of the cytochrome P450 system. nih.govresearchgate.net These models can help to optimize dosing regimens and to avoid adverse drug reactions.
In vitro-in vivo correlation (IVIVC) modeling is another computational tool that is used to predict the in vivo performance of a drug based on its in vitro dissolution profile. nih.gov IVIVC models have been developed for this compound to assess the bioequivalence of different formulations, which can streamline the drug development and approval process. nih.gov
In silico screening and drug repurposing are powerful computational approaches for identifying new therapeutic uses for existing drugs. mdpi.com By screening large databases of compounds against specific biological targets, researchers can identify promising candidates for further investigation. This approach has been used to identify this compound as a potential agent for treating a variety of conditions, including hyperlipidemia and fungal infections. nih.govresearchgate.net As our understanding of the molecular basis of diseases continues to grow, in silico modeling will play an increasingly important role in the repurposing of this compound for new therapeutic indications.
Table 3: Computational and In Silico Modeling in this compound Research
| Modeling Approach | Application |
|---|---|
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Prediction of drug-drug interactions and optimization of dosing. nih.gov |
| ***In Vitro-In Vivo* Correlation (IVIVC) Modeling** | Assessment of bioequivalence of different formulations. nih.gov |
| ***In Silico* Screening and Drug Repurposing** | Identification of new therapeutic uses for this compound. nih.govmdpi.comresearchgate.net |
Q & A
Q. What computational approaches predict this compound’s binding affinity to HMG-CoA reductase?
Q. How can metabolomics identify off-target effects of this compound in hepatic cells?
Q. What methodologies address batch-to-batch variability in this compound formulation studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification. Use multivariate analysis (e.g., PCA) to trace variability sources. Share raw data in public repositories for cross-study validation .
Methodological Considerations for Data Reporting
Q. How should researchers present conflicting in vivo efficacy data for this compound?
Q. What are best practices for sharing this compound datasets to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
